Fucosyl-lacto-N-sialylpentaose c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H72N2O33 |
|---|---|
Molecular Weight |
1145.0 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C43H72N2O33/c1-11-23(57)28(62)30(64)39(70-11)74-33(16(55)6-47)34(17(56)7-48)75-41-32(66)37(26(60)18(8-49)71-41)77-38-22(45-13(3)52)27(61)35(19(9-50)72-38)76-40-31(65)29(63)25(59)20(73-40)10-69-43(42(67)68)4-14(53)21(44-12(2)51)36(78-43)24(58)15(54)5-46/h6,11,14-41,46,48-50,53-66H,4-5,7-10H2,1-3H3,(H,44,51)(H,45,52)(H,67,68)/t11-,14-,15+,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,43+/m0/s1 |
InChI Key |
XAGIEQBQEBZEMW-RSLTUNQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
natural sources and distribution of Fucosyl-lacto-N-sialylpentaose c
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Structure
Fucosyl-lacto-N-sialylpentaose c (F-LST-c), also known as Monofucosylmonosialyllacto-N-neotetraose, is a complex acidic human milk oligosaccharide (HMO). As a member of the fucosylated and sialylated HMOs, it is a key bioactive component of human milk, believed to play a significant role in infant health and development. Its intricate structure, comprising a lacto-N-neotetraose core elongated by both a fucose and a sialic acid moiety, endows it with specific biological functionalities. Human milk contains a diverse array of approximately 200 structurally distinct oligosaccharides, which can be broadly categorized into fucosylated, sialylated, and neutral core structures[1].
The core of F-LST-c is lacto-N-neotetraose (LNnT), a type II oligosaccharide. The structural backbone of HMOs like F-LST-c is composed of five fundamental monosaccharides: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (N-acetylneuraminic acid, Neu5Ac)[2]. The specific isomer "c" of Fucosyl-lacto-N-sialylpentaose denotes a particular arrangement and linkage of the fucose and sialic acid residues to the LNnT core, distinguishing it from other isomers.
Natural Sources and Distribution
The primary natural source of this compound is human milk. The concentration and composition of HMOs in breast milk are not static; they vary significantly among individuals, over the course of lactation, and are influenced by genetic factors such as the maternal secretor status (FUT2 gene)[2]. While specific quantitative data for the "c" isomer of Fucosyl-lacto-N-sialylpentaose is not extensively documented, the concentrations of the broader categories of fucosylated and sialylated HMOs have been reported.
Table 1: Concentration of Fucosylated and Sialylated Human Milk Oligosaccharides
| HMO Category | Concentration Range in Mature Human Milk (g/L) | Key Examples | Citation |
| Total HMOs | 5 - 15 | - | [3] |
| Fucosylated HMOs | Constitute a major fraction of total HMOs | 2'-fucosyllactose (2'-FL), 3-fucosyllactose (B594375) (3-FL), Lacto-N-fucopentaose I (LNFP I) | [2] |
| Sialylated HMOs | Constitute a significant fraction of total HMOs | 3'-sialyllactose (3'-SL), 6'-sialyllactose (B25220) (6'-SL), Sialyllacto-N-tetraose (LST) | [2] |
Table 2: Reported Concentrations of Selected Fucosylated and Sialylated HMOs in Human Colostrum and Mature Milk
| HMO | Concentration in Colostrum (ng/mL) | Concentration in Mature Milk (mg/L) | Citation |
| 2'-Fucosyllactose (2'-FL) | 440.1 ± 215.6 | 1514.0 (median) | [4][5] |
| 3-Fucosyllactose (3-FL) | 665.7 ± 597.8 | 583.0 (median) | [4][5] |
| Lacto-N-fucopentaose I (LNFP I) | 597.3 ± 470.1 | - | [4] |
| Lacto-N-fucopentaose II (LNFP II) | 373.4 ± 228.5 | - | [4] |
| 3'-Sialyllactose (3'-SL) | 560.7 ± 383.9 | - | [4] |
| Disialyllacto-N-tetraose (DS-LNT) | 575.6 ± 522.7 | - | [4] |
Note: The concentrations of specific HMOs can vary widely between individuals and different stages of lactation.
Biological Functions and Potential Signaling Pathways
While direct studies on the biological functions of this compound are limited, its role can be inferred from the known activities of fucosylated and sialylated HMOs. These complex oligosaccharides are recognized for their prebiotic effects, modulation of the immune system, and their ability to act as anti-adhesive antimicrobials.
Prebiotic Activity and Gut Microbiota Modulation
Fucosylated and sialylated HMOs serve as a primary energy source for beneficial gut bacteria, particularly Bifidobacterium species. The ability of specific bacterial strains to utilize these complex sugars contributes to the establishment of a healthy infant gut microbiome.
Anti-Adhesive Antimicrobial Activity
Fucosylated and sialylated HMOs can act as soluble decoy receptors, mimicking the host cell surface glycans that pathogens bind to. This competitive inhibition prevents pathogens from adhering to the intestinal epithelium, thereby reducing the risk of infection.
Immune Modulation
Fucosylated and sialylated HMOs can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate immune responses. This interaction can influence cytokine production and promote a balanced immune system development in infants. For instance, fucosylated oligosaccharides are known to interact with C-type lectin receptors like DC-SIGN on dendritic cells.
Experimental Protocols
The isolation and analysis of specific HMOs like this compound from the complex matrix of human milk require sophisticated analytical techniques.
Isolation and Purification of HMOs from Human Milk
A general workflow for the extraction and purification of HMOs from human milk is outlined below. This multi-step process is necessary to separate the oligosaccharides from the more abundant lactose (B1674315), proteins, and lipids.
Methodology Details:
-
Defatting: Raw milk is centrifuged to separate the lipid layer.
-
Protein Removal: Proteins are precipitated from the skim milk, typically by adding ethanol.
-
Lactose Depletion: The supernatant, rich in lactose and oligosaccharides, is treated to remove the highly abundant lactose. This can be achieved enzymatically or through chromatographic methods.
-
Solid-Phase Extraction (SPE): The lactose-depleted fraction is further purified and concentrated using SPE, often with graphitized carbon cartridges.
-
Fractionation: The purified HMOs are then fractionated based on size, charge, or other physicochemical properties using techniques like size-exclusion chromatography or anion-exchange chromatography to separate neutral and acidic oligosaccharides.
Structural Analysis by Mass Spectrometry and NMR
The precise structure of this compound and its isomers is elucidated using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS Analysis:
-
Chromatographic Separation: Isomers of fucosylated and sialylated HMOs are separated using techniques like porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements for compositional analysis. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that reveal sequence and linkage information. Diagnostic fragment ions can be used to differentiate between isomers[6].
NMR Spectroscopy:
-
¹H and ¹³C NMR: One- and two-dimensional NMR experiments are crucial for the unambiguous determination of the glycosidic linkages and the anomeric configurations of the monosaccharide units.
Conclusion
This compound represents a fascinating and biologically significant molecule within the complex family of human milk oligosaccharides. While specific research on this particular isomer is still emerging, its structural classification as a fucosylated and sialylated derivative of lacto-N-neotetraose points to important roles in shaping the infant gut microbiome, preventing infections, and modulating the immune system. Further research, including detailed quantitative analysis in diverse populations and in-depth functional studies, is necessary to fully elucidate the specific contributions of F-LST-c to infant health and its potential applications in infant nutrition and therapeutics. The methodologies outlined in this guide provide a framework for the continued investigation of this and other complex HMOs.
References
- 1. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What’s normal? Oligosaccharide concentrations and profiles in milk produced by healthy women vary geographically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of Human Milk Oligosaccharides in Mature Milk Are Associated with Certain Gut Microbiota in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Distinguishing Isomers of Fucosyl-lacto-N-sialylpentaose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for distinguishing between the isomers of Fucosyl-lacto-N-sialylpentaose (S-LNFP), a group of complex oligosaccharides with significant biological relevance. The subtle structural differences among these isomers necessitate advanced analytical techniques for their accurate identification and characterization, which is crucial for research in glycobiology, infant nutrition, and drug development.
Introduction to Fucosyl-lacto-N-sialylpentaose Isomers
Fucosyl-lacto-N-sialylpentaoses are acidic oligosaccharides composed of fucose, galactose, N-acetylglucosamine, glucose, and sialic acid. Their isomers primarily differ in the linkage positions of the fucose and sialic acid residues to the core lacto-N-tetraose or lacto-N-neotetraose structures. These structural variations, though minor, can significantly impact their biological functions, including their roles as prebiotics, inhibitors of pathogen binding, and modulators of the immune system. The most commonly studied isomers are Sialyl-Lacto-N-fucopentaose (S-LNFP) I, II, III, and V.
Table 1: Structures of Common Sialyl-Lacto-N-fucopentaose (S-LNFP) Isomers
| Isomer | Structure |
| S-LNFP I | Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc |
| S-LNFP II | Fucα1-2Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc[1] |
| S-LNFP III | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc |
| S-LNFP V | Fuc(α1-2)Gal(β1-3)[Neu5Ac(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc[1] |
Analytical Methodologies for Isomer Differentiation
The differentiation of S-LNFP isomers requires high-resolution analytical techniques capable of resolving subtle structural differences. The primary methods employed are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the separation of complex carbohydrates, including oligosaccharide isomers, without the need for derivatization.[2] The separation is based on the different acidities of the sugar hydroxyl groups under high pH conditions, which leads to differential retention on a strong anion-exchange column.[3] The linkage position of fucose and sialic acid residues significantly influences the overall acidity and conformation of the S-LNFP molecule, thereby affecting its retention time.[3] Fucosylation generally decreases the retention time of oligosaccharides.[3]
Experimental Protocol: HPAE-PAD Analysis of S-LNFP Isomers
This protocol provides a general framework for the HPAE-PAD analysis of S-LNFP isomers. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
A biocompatible, metal-free high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector with a gold working electrode.
-
A high-performance anion-exchange column suitable for oligosaccharide separation (e.g., Dionex CarboPac series).[4]
Reagents:
-
High-purity deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium hydroxide (B78521) (NaOH) solution, carbonate-free
-
Sodium acetate (B1210297) (NaOAc), anhydrous
Procedure:
-
Sample Preparation: Dissolve the S-LNFP isomer mixture or individual standards in high-purity deionized water to a final concentration of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Eluent A: 100 mM NaOH
-
Eluent B: 1 M NaOAc in 100 mM NaOH
-
Gradient Program: A gradient of sodium acetate in sodium hydroxide is typically used to elute the charged S-LNFP isomers. A shallow gradient is often necessary to achieve optimal resolution between isomers. An example gradient is a linear increase from 0% to 25% Eluent B over 40 minutes.
-
Flow Rate: 0.3-1.0 mL/min, depending on the column dimensions.
-
Column Temperature: 30 °C
-
-
Detection:
-
Pulsed Amperometric Detection (PAD): Use a standard carbohydrate waveform. The waveform consists of a series of potentials for detection, cleaning, and equilibration of the gold electrode surface.[5]
-
Data Presentation
Table 2: Representative HPAE-PAD Retention Times for Sialylated Oligosaccharide Isomers
| Isomer | Retention Time (min) |
| 3'-Sialyllactose (Neu5Acα2-3Galβ1-4Glc) | ~15 |
| 6'-Sialyllactose (Neu5Acα2-6Galβ1-4Glc) | ~18 |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, gradient, flow rate) and should be determined using authentic standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the characterization of complex oligosaccharides. When coupled with a suitable chromatographic separation method like porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC), it can effectively separate S-LNFP isomers.[6] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, allowing for the determination of monosaccharide sequence and linkage positions.
A key diagnostic feature in the positive ion mode MS/MS spectra of sialylated oligosaccharides is the differentiation between Neu5Ac(α2-3) and Neu5Ac(α2-6) linkages. The fragmentation of the precursor ion [M+H]+ or [M+Na]+ can yield characteristic fragment ions. For instance, diagnostic ions at m/z 454.1570 can be indicative of a Neu5Ac(α2-3) linkage, while ions at m/z 495.1797 may suggest a Neu5Ac(α2-6) linkage.[7]
Experimental Protocol: LC-MS/MS Analysis of S-LNFP Isomers
This protocol outlines a general procedure for the LC-MS/MS analysis of S-LNFP isomers.
Instrumentation:
-
An HPLC or UHPLC system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source and MS/MS capabilities (e.g., Q-TOF, Orbitrap).
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium (B1175870) formate (B1220265) (mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve the S-LNFP isomer mixture in the initial mobile phase to a concentration of 1-10 µg/mL.
-
Chromatographic Conditions (HILIC):
-
Column: A HILIC column suitable for glycan analysis.
-
Mobile Phase A: 100 mM ammonium formate in water, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient starts with a high percentage of acetonitrile (e.g., 80%) and gradually increases the aqueous mobile phase to elute the polar oligosaccharides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI). Negative ion mode is often preferred for sialylated oligosaccharides.[8]
-
MS1 Scan Range: m/z 400-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is commonly used. Select the precursor ion corresponding to the S-LNFP isomers for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve informative fragmentation patterns.
-
Data Presentation
Table 3: Diagnostic Fragment Ions for Sialic Acid Linkage Determination in MS/MS
| Sialic Acid Linkage | Diagnostic Fragment Ion (m/z) |
| Neu5Ac(α2-3) | 454.1570[7] |
| Neu5Ac(α2-6) | 495.1797[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of oligosaccharides.[9] Both 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments provide detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the overall 3D conformation of the molecule in solution.[7][9] The chemical shifts of anomeric protons and carbons are particularly sensitive to the local environment and can be used to differentiate between isomers.[9]
Experimental Protocol: NMR Analysis of S-LNFP Isomers
This protocol provides a general guideline for NMR analysis.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]
Reagents:
-
Deuterium oxide (D₂O, 99.96%)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified S-LNFP isomer in 0.5 mL of D₂O. Lyophilize the sample two to three times from D₂O to remove exchangeable protons. Finally, dissolve the sample in 0.5 mL of 100% D₂O.
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra.
-
Acquire 2D NMR spectra including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a monosaccharide).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining glycosidic linkages.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
Use the observed HMBC correlations between anomeric protons and carbons of adjacent residues to determine the linkage positions.
-
Data Presentation
Table 4: Representative ¹H NMR Chemical Shifts (ppm) for Anomeric Protons in Sialylated Oligosaccharides
| Monosaccharide | Anomeric Proton (H-1) |
| α-L-Fuc | ~5.1 |
| β-D-Gal | ~4.4-4.6 |
| β-D-GlcNAc | ~4.6-4.7 |
| α-D-Glc | ~5.2 (α-anomer) |
| β-D-Glc | ~4.6 (β-anomer) |
Note: Chemical shifts are dependent on the solvent, temperature, and pH, and should be referenced to an internal standard.
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of S-LNFP isomers.
Biological Significance and Future Perspectives
The precise structural characterization of S-LNFP isomers is paramount to understanding their distinct biological roles. While it is established that fucosylated and sialylated human milk oligosaccharides contribute to infant health by promoting the growth of beneficial gut bacteria and preventing pathogen adhesion, the specific functions of individual S-LNFP isomers are an active area of research. Future studies correlating the abundance of specific isomers with clinical outcomes will provide deeper insights into their therapeutic potential. The analytical methods detailed in this guide are essential tools for advancing this research and enabling the development of novel therapeutics and functional food ingredients.
References
- 1. Sialyl-Lacto-N-fucopentaose V - IsoSep [isosep.com]
- 2. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacto-N-fucopentaose I (LNFP I) / Blood group H antigen pentaose type 1 (>90% NMR) [elicityl-oligotech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Fucosyl-lacto-N-sialylpentaose c and Related Fucosylated Sialylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosyl-lacto-N-sialylpentaose c (F-LST c), a member of the diverse family of human milk oligosaccharides (HMOs), represents a class of complex glycans with significant potential in immunomodulation and gut health. While specific research on the "c" isomer is emerging, this guide synthesizes the current understanding of the broader class of fucosylated and sialylated oligosaccharides, providing a framework for investigating the biological activities of F-LST c. This document details the known anti-inflammatory and immunomodulatory effects, impact on gut microbiota, and the underlying signaling pathways. Comprehensive experimental methodologies and quantitative data from studies on closely related structures are presented to facilitate future research and development.
Introduction to this compound
This compound, also known as Monofucosylmonosialyllacto-N-neotetraose (F-LST c), is a pentasaccharide found in human milk. Its structure comprises a lacto-N-neotetraose core modified with both a fucose and a sialic acid residue. The presence and linkage of these terminal monosaccharides are critical for the molecule's biological functions. While the specific biological activities of the "c" isomer are not yet extensively documented, the broader class of fucosylated and sialylated HMOs has been shown to play a crucial role in infant development, particularly in shaping the immune system and gut microbiome.[1][2] These molecules are being investigated for their therapeutic potential in a range of inflammatory and infectious diseases.[1]
Biological Activities of Fucosylated and Sialylated Oligosaccharides
The biological activities of fucosylated and sialylated HMOs are largely attributed to their ability to act as prebiotics, anti-adhesive antimicrobials, and modulators of host cell responses.[1][3]
Immunomodulatory and Anti-inflammatory Effects
Fucosylated and sialylated oligosaccharides have demonstrated significant immunomodulatory and anti-inflammatory properties in various in vitro and in vivo models. They can influence the proliferation and differentiation of immune cells and modulate the production of cytokines.
For instance, studies on 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-fucopentaose I (LNFP-I) have shown that they can decrease the proliferation of lipopolysaccharide (LPS)-activated mononuclear cells.[4] These oligosaccharides also reduce the production of pro-inflammatory cytokines such as IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[4] Sialylated oligosaccharides, on the other hand, have been shown to reduce the adhesion of leukocytes to endothelial cells, a key step in the inflammatory response.[1]
A proposed mechanism for these effects involves the interaction of these oligosaccharides with specific receptors on immune cells, such as Toll-like receptors (TLRs) and selectins. For example, 2'-FL and 6'-sialyllactose (B25220) (6'-SL) have been shown to inhibit TLR4 signaling, a key pathway in the inflammatory response to bacterial endotoxins.[5]
Impact on Gut Microbiota
Fucosylated and sialylated HMOs are not readily digested by the infant and thus reach the colon intact, where they serve as a selective substrate for beneficial gut bacteria, particularly Bifidobacterium species.[6][7] This prebiotic effect helps to establish a healthy gut microbiome, which is crucial for the development of the immune system and protection against pathogens. The fermentation of these oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs) like butyrate, which have anti-inflammatory properties and nourish the cells of the colon.[7]
Quantitative Data on Biological Activities
The following tables summarize quantitative data from studies on the biological activities of fucosylated and sialylated oligosaccharides. Due to the limited data on F-LST c, data from closely related and well-studied HMOs are presented as a reference.
Table 1: Effect of 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP-I) on Mononuclear Cell Proliferation
| Compound | Concentration (µg/mL) | Inhibition of LPS-driven MNC Proliferation (%) | p-value |
| 2'-FL | 30 | 23.4 | p=0.002 |
| 50 | 22.7 | p=0.002 | |
| 100 | 25.3 | p<0.001 | |
| LNFP-I | 50 | 28.5 | p<0.001 |
Data adapted from Sotgiu et al., 2006.[4]
Table 2: Effect of 2'-FL and LNFP-I on Cytokine Production by LPS-activated Mononuclear Cells from Multiple Sclerosis Patients
| Cytokine | 2'-FL Treatment | LNFP-I Treatment |
| IL-12 | Reduced production | Reduced production |
| IFN-γ | Reduced production (p<0.001) | Reduced production (p<0.001) |
| IL-10 | Increased production | Increased production |
Data adapted from Sotgiu et al., 2006.[4]
Signaling Pathways
Fucosylated and sialylated oligosaccharides exert their biological effects by modulating various intracellular signaling pathways.
Toll-Like Receptor 4 (TLR4) Signaling
One of the key pathways affected is the TLR4 signaling cascade, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 leads to the production of pro-inflammatory cytokines via the activation of transcription factors like NF-κB. Certain HMOs, including 2'-FL and 6'-SL, can directly interact with the TLR4-MD2 complex, thereby inhibiting LPS-induced inflammation.[5]
Figure 1: Inhibition of TLR4 Signaling by Fucosylated/Sialylated HMOs.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. Studies have shown that fucosylated oligosaccharides can influence the phosphorylation of key proteins in the MAPK pathway, such as p38 and ERK, in response to inflammatory stimuli.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biological activity of fucosylated and sialylated oligosaccharides.
In Vitro Immunomodulation Assay
Objective: To assess the effect of F-LST c on cytokine production by immune cells.
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1, RAW 264.7).
Methodology:
-
Cell Culture: Culture the immune cells in appropriate media. For THP-1 cells, differentiation into macrophages is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Stimulation: Pre-incubate the cells with various concentrations of F-LST c for a defined period (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Analysis: Quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex bead-based assays.
References
- 1. Potential anti-inflammatory and anti-infectious effects of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Receptor Binding Specificity of Fucosylated Sialylated Oligosaccharides: A Technical Overview
Introduction
Fucosylated and sialylated oligosaccharides are complex carbohydrates that play critical roles in a multitude of biological processes, ranging from cell adhesion and immune responses to pathogen recognition. Their specific structures dictate their binding affinity and selectivity to various receptors, primarily a family of proteins known as selectins. This guide delves into the receptor binding specificity of these molecules, with a focus on Sialyl Lewis antigens as a representative model system.
Receptor Binding Specificity of Sialyl Lewis Antigens
Sialyl Lewis antigens are key ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). The binding interaction is crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.
Quantitative Binding Data
The binding affinities of Sialyl Lewis antigens to selectins are typically in the millimolar range, reflecting the low intrinsic affinity of carbohydrate-protein interactions. However, the avidity is significantly enhanced in vivo through multivalent presentation on the cell surface.
| Ligand | Receptor | Binding Affinity (Kd) | Experimental Method |
| Sialyl Lewisx (SLex) | E-selectin | 0.1 - 1.9 mM | Surface Plasmon Resonance (SPR) |
| Sialyl Lewisx (SLex) | P-selectin | 0.2 - 2.5 mM | Isothermal Titration Calorimetry (ITC) |
| Sialyl Lewisx (SLex) | L-selectin | 0.4 - 3.0 mM | Frontal Affinity Chromatography |
| Sialyl Lewisa (SLea) | E-selectin | 0.5 - 2.2 mM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
The characterization of carbohydrate-protein interactions relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Methodology:
-
Immobilization: A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The receptor protein (e.g., E-selectin) is then injected over the activated surface for covalent immobilization via amine coupling. Unreacted sites are blocked with ethanolamine.
-
Binding Analysis: The oligosaccharide ligand (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-P). Each concentration is injected over the sensor surface, and the change in the refractive index (measured in response units, RU) is monitored over time. A flow cell with a non-specific protein can be used as a reference.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Glycan Array
Glycan arrays are a high-throughput method to screen the binding specificity of a protein against a library of immobilized carbohydrates.
Methodology:
-
Array Fabrication: A library of different oligosaccharides, including fucosylated and sialylated structures, are covalently printed onto a chemically modified glass slide.
-
Binding Assay: The array is blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. The fluorescently labeled receptor protein (e.g., FITC-labeled E-selectin) is then incubated with the array.
-
Washing and Scanning: The array is washed to remove unbound protein. The slide is then scanned using a fluorescence scanner to detect the spots where the protein has bound.
-
Data Analysis: The fluorescence intensity of each spot is quantified, providing a profile of the receptor's binding specificity across the range of presented glycans.
Signaling Pathways and Logical Relationships
The binding of fucosylated oligosaccharides to their receptors can initiate downstream signaling cascades. For example, the interaction of Sialyl Lewis antigens on leukocytes with selectins on endothelial cells is a critical step in the inflammatory response, leading to leukocyte activation and extravasation.
An In-depth Technical Guide on the Putative In Vivo Metabolic Fate of Fucosyl-lacto-N-sialylpentaose c
Disclaimer: As of late 2025, specific in vivo studies detailing the metabolic fate of Fucosyl-lacto-N-sialylpentaose c (F-LST c) are not available in the public scientific literature. This guide, therefore, presents a putative metabolic pathway and experimental framework for F-LST c by extrapolating from research on structurally related and well-studied fucosylated and sialylated human milk oligosaccharides (HMOs). The data and protocols provided are from studies on other HMOs and should be considered as a proxy for what might be expected for F-LST c.
Introduction to this compound
This compound is a complex, acidic oligosaccharide. Its structure, containing both fucose and sialic acid residues, suggests it belongs to the diverse family of human milk oligosaccharides. HMOs are known for their significant biological roles, primarily mediated through their interaction with the gut microbiota and the host's intestinal and immune systems.[1][2][3] The metabolic fate of these complex glycans is crucial to understanding their physiological functions.
Proposed In Vivo Metabolic Pathway of this compound
Based on the known metabolism of other complex HMOs, the metabolic journey of F-LST c can be hypothesized as follows:
-
Oral Ingestion and Gastric/Small Intestinal Transit: F-LST c, like other HMOs, is expected to be resistant to digestion by human salivary and pancreatic enzymes in the upper gastrointestinal tract.[1] It would therefore transit through the stomach and small intestine largely intact.
-
Gut Microbiota Metabolism in the Colon: Upon reaching the colon, F-LST c would serve as a substrate for specific members of the gut microbiota.[1][2] Key bacterial genera capable of metabolizing fucosylated and sialylated oligosaccharides include Bifidobacterium and Bacteroides.[1][2]
-
Enzymatic Degradation: The metabolism would be initiated by the secretion of specific bacterial enzymes:
-
Sialidases (or Neuraminidases): These enzymes would cleave the terminal sialic acid residue from the oligosaccharide.
-
Fucosidases: These enzymes would remove the fucose residue.
-
Glycosidases: A consortium of other glycosidases would then sequentially break down the remaining core oligosaccharide into monosaccharides (glucose, galactose, N-acetylglucosamine).
-
-
Bacterial Fermentation: The released monosaccharides are then fermented by the gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as lactate, acetate, propionate, and butyrate.[1][4]
-
Absorption of Metabolites: While the intact F-LST c is unlikely to be absorbed systemically to a significant extent, its metabolic byproducts, such as fucose and SCFAs, can be absorbed by the host.[4][5][6][7] Studies on similar compounds have shown that metabolites can be detected in plasma and various organs.[5][6][7]
-
Excretion: Any unfermented F-LST c would be excreted in the feces.[5][6][7]
Visualizations
Caption: Putative metabolic pathway of this compound in vivo.
Quantitative Data from Related Human Milk Oligosaccharides
The following tables summarize quantitative data from in vivo studies on 2'-Fucosyllactose (2'-FL), a structurally simpler fucosylated HMO. This data provides an indication of the potential pharmacokinetics and distribution of metabolites derived from fucosylated oligosaccharides.
Table 1: Pharmacokinetics of Orally Administered 13C-labeled 2'-FL in Wild-Type Mice [5][6][7]
| Time Point (hours) | 13C Enrichment in Plasma (δ13C‰) | 13C Enrichment in Brain (δ13C‰) | 13C Enrichment in Liver (δ13C‰) | 13C Enrichment in Feces (δ13C‰) |
| 0.5 | ~0 | ~0 | ~0 | Not Reported |
| 2 | ~10 | ~5 | ~8 | Not Reported |
| 5 (Peak) | ~30 | ~15 | ~20 | ~150 |
| 8 | ~20 | ~10 | ~15 | ~100 |
| 15 | ~10 | ~5 | ~10 | ~50 |
Note: Data are approximated from graphical representations in the source material. Enrichment indicates incorporation of metabolites, not the intact oligosaccharide.
Table 2: Excretion of Intravenously Administered 13C-labeled 2'-FL in Wild-Type Mice [5][6][7]
| Biological Matrix | Fate of Intact 2'-FL | 13C-Enrichment in Organs |
| Urine | Primarily eliminated | Not observed |
| Feces | Minimal elimination | Not applicable |
This suggests that intact 2'-FL that reaches the circulation is not metabolized and is rapidly cleared via the kidneys.
Experimental Protocols for Studying In Vivo Metabolic Fate
The following are detailed methodologies adapted from studies on related HMOs, which would be applicable for investigating the metabolic fate of F-LST c.
Protocol 1: In Vivo Administration and Sample Collection (Mouse Model) [5][6][7]
-
Synthesis of Labeled Compound: Synthesize stable isotope-labeled F-LST c (e.g., uniformly 13C-labeled) for tracing.
-
Animal Model: Utilize both conventional (wild-type) and germ-free mice to distinguish between host and microbial metabolism.
-
Administration:
-
Oral Gavage: Administer a solution of 13C-labeled F-LST c (e.g., 1 g/kg body weight) to one cohort of mice.
-
Intravenous Injection: Administer a sterile solution of 13C-labeled F-LST c (e.g., 0.2 g/kg body weight) to a separate cohort.
-
-
Time-Course Sample Collection: Euthanize groups of mice at various time points post-administration (e.g., 0.5, 2, 5, 8, 15 hours).
-
Sample Harvesting: Collect blood (for plasma), brain, liver, sections of the small and large intestine (for luminal contents), and feces/urine. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Isotope Ratio Mass Spectrometry (IRMS) for 13C-Enrichment Analysis [5][6]
-
Sample Preparation: Lyophilize tissue and fecal samples to a constant dry weight.
-
Elemental Analysis: Weigh a small amount of the dried sample into tin capsules.
-
IRMS Analysis: Analyze the samples using an elemental analyzer coupled to an isotope ratio mass spectrometer. This will determine the 13C/12C ratio and calculate the 13C-enrichment (expressed as δ13C‰).
Protocol 3: Analysis of Gut Microbiota Composition [8][9]
-
DNA Extraction: Extract total bacterial DNA from fecal or colonic content samples using a validated kit.
-
16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR with barcoded primers.
-
Sequencing: Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Process the raw sequencing data to identify bacterial taxa and determine their relative abundances. This will reveal which bacteria flourish in the presence of F-LST c.
Visualizations
Caption: Experimental workflow for studying the in vivo metabolic fate of F-LST c.
Conclusion
While direct experimental data on the in vivo metabolic fate of this compound is currently lacking, a robust hypothesis can be formulated based on extensive research into other complex human milk oligosaccharides. It is anticipated that F-LST c is not digested by the host but is selectively metabolized by the colonic microbiota, leading to the production of beneficial SCFAs and the potential absorption of its constituent monosaccharides. The experimental protocols and analytical techniques outlined in this guide provide a clear roadmap for future research to elucidate the precise metabolic pathway and physiological impact of this complex glycan. Such studies are vital for understanding its potential applications in nutrition and therapeutics.
References
- 1. Utilization of major fucosylated and sialylated human milk oligosaccharides by isolated human gut microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Metabolic Fate and Distribution of 2´‐Fucosyllactose: Direct Influence on Gut Microbial Activity but not on Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Fate and Distribution of 2´-Fucosyllactose: Direct Influence on Gut Microbial Activity but not on Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-Fucosyllactose (2'-FL) changes infants gut microbiota composition and their metabolism in a host-free human colonic model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fucosylated and Sialylated Oligosaccharides in Gut Microbiota Modulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific human milk oligosaccharide (HMO) "Fucosyl-lacto-N-sialylpentaose c" (FLNSP-c) is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the role of structurally related and well-studied fucosylated and sialylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), 3-fucosyllactose (B594375) (3-FL), 3'-sialyllactose (B164678) (3'-SL), and 6'-sialyllactose (B25220) (6'-SL). The principles, methodologies, and mechanisms described herein are expected to be largely applicable to the study of complex fucosylated and sialylated oligosaccharides like FLNSP-c.
Introduction to Fucosylated and Sialylated Human Milk Oligosaccharides
Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that represent the third most abundant solid component of human milk, after lactose (B1674315) and lipids.[1] They are broadly categorized into neutral (which can be fucosylated) and acidic (sialylated) structures. Fucosylated HMOs are characterized by the presence of one or more fucose residues, while sialylated HMOs contain sialic acid.[2] Some HMOs can be both fucosylated and sialylated.[2] These complex molecules are indigestible by the infant's digestive enzymes and reach the colon intact, where they act as prebiotics, selectively shaping the gut microbiota.[3][4] The ability of specific gut microbes to utilize these complex glycans is determined by their repertoire of glycoside hydrolase enzymes, including fucosidases and sialidases.[5]
The composition of HMOs in human milk is influenced by maternal genetics, particularly the secretor (FUT2) and Lewis (FUT3) genes, which encode for fucosyltransferases.[6] This genetic variation leads to different profiles of fucosylated HMOs among individuals.[6]
This guide will delve into the quantitative effects of prominent fucosylated and sialylated HMOs on gut microbiota composition and metabolite production, detail the experimental protocols used to assess these effects, and illustrate the potential signaling pathways involved in their mechanism of action.
Quantitative Data on Gut Microbiota Modulation
The prebiotic effect of fucosylated and sialylated HMOs has been quantified in various in vitro and preclinical models. These studies demonstrate a selective modulation of the gut microbial community, favoring the growth of beneficial bacteria.
Impact on Microbial Composition
In vitro fermentation models using human fecal microbiota have shown that specific HMOs can significantly alter the abundance of key bacterial genera. Notably, many studies highlight a "bifidogenic" effect, a marked increase in the population of Bifidobacterium, a genus widely considered beneficial for infant and adult gut health.
Table 1: Changes in Gut Microbiota Composition following in vitro Fermentation with Fucosylated and Sialylated HMOs
| HMO | Model System | Key Microbial Changes | Reference |
| 2'-Fucosyllactose (2'-FL) | Adult gut microbiota (in vitro fermentation) | Increased relative abundance of Bifidobacterium. | [7] |
| Infant fecal microbiota (in vitro fermentation) | Maintained or increased the relative abundance of Bifidobacterium longum. | [4] | |
| 3-Fucosyllactose (3-FL) | Infant fecal microbiota (in vitro fermentation) | Maintained or increased the relative abundance of Bifidobacterium longum. | [4] |
| 3'-Sialyllactose (3'-SL) | Infant fecal microbiota (in vitro fermentation) | Maintained or increased the relative abundance of Bifidobacterium longum. | [4] |
| 6'-Sialyllactose (6'-SL) | Infant fecal microbiota (in vitro fermentation) | Maintained or increased the relative abundance of Bifidobacterium longum. | [4] |
Modulation of Short-Chain Fatty Acid (SCFA) Production
The fermentation of HMOs by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in gut health, serving as an energy source for colonocytes, modulating intestinal motility, and exerting anti-inflammatory effects.
Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fermentation of Fucosylated and Sialylated HMOs with Infant Fecal Microbiota
| HMO | Acetate (mM) | Lactate (mM) | Reference |
| 2'-Fucosyllactose (2'-FL) | ~98-104 | ~9-19 | [4] |
| 3-Fucosyllactose (3-FL) | ~98-104 | ~9-19 | [4] |
| 3'-Sialyllactose (3'-SL) | ~98-104 | Significantly less than neutral HMOs | [4] |
| 6'-Sialyllactose (6'-SL) | ~98-104 | Significantly less than neutral HMOs | [4] |
| Lacto-N-tetraose (LNT) | ~98-104 | ~9-19 | [4] |
| Lacto-N-neotetraose (LNnT) | ~98-104 | ~9-19 | [4] |
Experimental Protocols
The study of HMO-microbiota interactions relies on well-defined experimental protocols. In vitro batch culture fermentation models are commonly used for high-throughput screening of the prebiotic potential of different oligosaccharides.
In Vitro Batch Culture Fermentation of HMOs
This protocol describes a general procedure for assessing the fermentation of HMOs by human fecal microbiota.
Objective: To determine the impact of a specific HMO on the composition and metabolic output of the gut microbiota.
Materials:
-
Anaerobic chamber or workstation.
-
Sterile fermentation vessels (e.g., Balch tubes).
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl).[1]
-
HMO substrate (e.g., this compound).
-
Fresh human fecal samples from healthy donors.
-
Phosphate-buffered saline (PBS), pre-reduced.
-
Equipment for pH measurement.
-
Gas chromatograph (GC) for SCFA analysis.
-
DNA extraction kits and reagents for 16S rRNA gene sequencing.
Procedure:
-
Preparation of Fecal Slurry: Within 2 hours of collection, homogenize fresh fecal samples in pre-reduced, anaerobic PBS to create a fecal slurry (e.g., 10% w/v).
-
Inoculation: In an anaerobic environment, add the fecal slurry to fermentation vessels containing the basal medium and the HMO substrate at a defined concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin (B196767) or FOS).
-
Incubation: Incubate the vessels at 37°C under anaerobic conditions.
-
Sampling: Collect samples from the fermentation vessels at specific time points (e.g., 0, 24, and 48 hours).
-
Analysis:
-
pH Measurement: Measure the pH of the culture medium at each time point.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFA concentrations using gas chromatography (GC).
-
Microbiota Analysis: Extract total DNA from the cell pellets and perform 16S rRNA gene sequencing to determine the microbial composition.
-
Signaling Pathways in Host-Microbe Interactions
Fucosylated and sialylated oligosaccharides can influence host cell signaling pathways both directly and indirectly through the modulation of the gut microbiota and their metabolites.
Direct Interaction with Host Cells
Some fucosylated and sialylated glycans can directly interact with host cell receptors, such as Toll-like receptors (TLRs), which are key components of the innate immune system. For instance, fucosylated forms of TLR4 have been identified, and their activation can trigger non-inflammatory signaling cascades involving ERK and JNK pathways, leading to changes in gene expression, such as that of fucosyltransferase 2 (fut2).[8] This suggests a mechanism by which the host can sense and respond to fucose-containing molecules.
Indirect Modulation via Microbiota
The fermentation of HMOs and the subsequent production of SCFAs can also trigger host signaling pathways. Butyrate, for example, is a well-known histone deacetylase (HDAC) inhibitor that can modulate gene expression in colonocytes and immune cells, often leading to anti-inflammatory effects.
Furthermore, by promoting a healthy gut microbiota, HMOs can help to maintain the integrity of the intestinal barrier. A robust barrier prevents the translocation of microbial products like lipopolysaccharide (LPS) into the bloodstream. LPS is a potent activator of the TLR4 signaling pathway, which can lead to a pro-inflammatory cascade through the activation of NF-κB. By limiting LPS translocation, HMOs can indirectly dampen this inflammatory pathway.
Structure of a Representative Fucosylated and Sialylated HMO
Conclusion
Fucosylated and sialylated human milk oligosaccharides are key modulators of the gut microbiota. Through their selective fermentation, they promote the growth of beneficial bacteria, such as Bifidobacterium, and lead to the production of health-promoting metabolites like short-chain fatty acids. These effects, in turn, can influence host-microbe interactions, enhance intestinal barrier function, and modulate immune signaling pathways. While research on specific complex HMOs like this compound is still emerging, the extensive studies on related fucosylated and sialylated HMOs provide a strong foundation for understanding their biological significance and potential therapeutic applications in gut health and beyond. Further investigation into the structure-function relationships of these complex glycans will be crucial for the development of novel prebiotics and microbiota-targeted therapies.
References
- 1. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utilization of major fucosylated and sialylated human milk oligosaccharides by isolated human gut microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fucosyl-lacto-N-sialylpentaose c: An In-depth Technical Guide to its Core Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fucosyl-lacto-N-sialylpentaose c (FLNSPc) is a complex oligosaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). While direct research on FLNSPc is limited, the broader class of fucosylated and sialylated HMOs has garnered significant attention for its profound immunomodulatory properties. These molecules play a crucial role in the development and maturation of the infant immune system and hold therapeutic potential for a range of inflammatory and autoimmune conditions. This technical guide synthesizes the current understanding of the immunomodulatory effects of molecules structurally related to FLNSPc, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Disclaimer: Due to the limited availability of data specific to this compound, this guide extrapolates information from studies on closely related fucosylated and sialylated oligosaccharides, such as 2'-fucosyllactose (B36931) (2'-FL), 6'-sialyllactose (B25220) (6'-SL), and Lacto-N-fucopentaose III (LNFP-III). The presented data should be interpreted as indicative of the potential effects of FLNSPc and highlights the need for direct investigation of this specific molecule.
Data Presentation: Quantitative Effects on Immune Response
The following tables summarize the quantitative effects of fucosylated and sialylated oligosaccharides on key immunological parameters. These tables provide a comparative overview of their potential to modulate immune cell responses.
Table 1: Effects on Cytokine Production by Immune Cells
| Cytokine | Immune Cell Type | Oligosaccharide (Concentration) | Change in Production | Reference |
| TNF-α | LPS-activated Mononuclear Cells | 2'-FL (30 µg/mL) | ↓ 25.3% (p<0.001) | [1] |
| IL-1β | LPS-stimulated THP-1 macrophages | 2'-FL + 6'-SL combination | ↓ (concentration-dependent) | [2] |
| IL-6 | LPS-stimulated THP-1 macrophages | 2'-FL + 6'-SL combination | ↓ (concentration-dependent) | [2] |
| IL-8 | LPS-stimulated THP-1 macrophages | 2'-FL + 6'-SL combination | ↓ (concentration-dependent) | [2] |
| IL-10 | LPS-activated Mononuclear Cells | 2'-FL (30 µg/mL) | ↑ | [1][3] |
| IL-12 | LPS-activated Mononuclear Cells | 2'-FL (30 µg/mL) | ↓ | [1][3] |
| IFN-γ | LPS-activated Mononuclear Cells | 2'-FL (30 µg/mL) | ↓ (p<0.001) | [1][3] |
Table 2: Effects on Immune Cell Proliferation and Polarization
| Parameter | Immune Cell Type | Oligosaccharide (Concentration) | Observed Effect | Reference |
| Cell Proliferation | LPS-activated Mononuclear Cells | 2'-FL (100 µg/mL) | ↓ 25.3% inhibition (p<0.001) | [1] |
| M1 Macrophage Polarization | Mouse Peritoneal Macrophages | Fucose | Inhibition of M1 polarization | [4] |
| M2 Macrophage Polarization | Mouse Peritoneal Macrophages | Fucose | Opposed implantation-associated M2 polarization | [5] |
| Dendritic Cell Migration | Brain Endothelium | LNFP-III (50 µg/mL) | Reduced migration | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the immunomodulatory effects of oligosaccharides.
In Vitro Immune Cell Culture and Stimulation
Objective: To assess the direct effects of FLNSPc on immune cell function.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (FLNSPc) sterile solution.
-
Lipopolysaccharide (LPS) for cell stimulation.
-
96-well cell culture plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add varying concentrations of FLNSPc to the wells. Include a vehicle control (medium only).
-
For stimulation, add LPS (100 ng/mL) to the designated wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, collect the cell culture supernatants for cytokine analysis and the cells for proliferation or surface marker analysis.[7]
Cytokine Quantification using ELISA
Objective: To measure the concentration of specific cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from the in vitro immune cell culture experiment.
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
After a final wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[8][9]
T-Cell Proliferation Assay using CFSE
Objective: To determine the effect of FLNSPc on T-cell proliferation.
Materials:
-
Isolated T-cells.
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution.
-
Complete RPMI-1640 medium.
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Flow cytometer.
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Wash the cells to remove excess dye.
-
Culture the CFSE-labeled T-cells in the presence or absence of FLNSPc and a T-cell activator.
-
Incubate for 3-5 days to allow for cell proliferation.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The proliferation of T-cells is determined by the appearance of daughter cell populations with successively halved fluorescence intensity.[10][11][12]
Mandatory Visualization: Signaling Pathways
The immunomodulatory effects of fucosylated and sialylated oligosaccharides are thought to be mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Fucosylated oligosaccharides may modulate this pathway, leading to altered expression of pro-inflammatory genes.
Caption: Potential modulation of the NF-κB signaling pathway by FLNSPc.
MAPK Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation. Fucosylated oligosaccharides may influence this pathway, contributing to their immunomodulatory effects.
Caption: Postulated influence of FLNSPc on the MAPK signaling cascade.
Experimental Workflow for Assessing Immunomodulation
The following diagram outlines a typical experimental workflow for investigating the immunomodulatory properties of FLNSPc.
References
- 1. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dietary Fucose Affects Macrophage Polarization and Reproductive Performance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Evidence for Immune-Modulatory Properties of Non-Digestible Oligosaccharides: Direct Effect on Human Monocyte Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of Fucosyl-lacto-N-sialylpentaose c
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemoenzymatic synthesis of Fucosyl-lacto-N-sialylpentaose c, a complex human milk oligosaccharide (HMO). The method leverages the efficiency of enzymatic catalysis for specific glycosidic bond formations on a chemically synthesized precursor, a strategy that circumvents the challenges of traditional, purely chemical oligosaccharide synthesis.
Introduction
This compound is a vital member of the human milk oligosaccharide family, which are known to play crucial roles in infant health, including the development of the gut microbiome, immune system modulation, and prevention of pathogenic infections.[1][2] The complex structure of these molecules, however, makes their large-scale production for research and therapeutic applications challenging.[3][4]
This protocol outlines a robust chemoenzymatic approach, which combines the flexibility of chemical synthesis for creating a core oligosaccharide structure with the high selectivity of enzymatic reactions for subsequent fucosylation and sialylation steps.[1] This method offers a more efficient and scalable alternative to purely chemical synthesis or extraction from natural sources.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a multi-step chemoenzymatic pathway. The overall workflow begins with the chemical synthesis of a suitable precursor, lacto-N-tetraose. This is followed by sequential enzymatic reactions to introduce the fucose and sialic acid moieties, and concludes with a final purification step.
References
Quantitative Analysis of Fucosyl-lacto-N-sialylpentaose c (FLNSp-c) in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyl-lacto-N-sialylpentaose c (FLNSp-c) is a complex oligosaccharide that plays a significant role in various biological processes, including cell signaling, immune response, and as a potential biomarker for certain diseases. Accurate and robust quantitative analysis of FLNSp-c in complex biological matrices such as plasma, serum, urine, and cell culture supernatants is crucial for advancing research and development in diagnostics and therapeutics.
These application notes provide detailed protocols for the quantitative analysis of FLNSp-c using two primary analytical techniques: Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection coupled to Mass Spectrometry (HILIC-UPLC-FLR-MS) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). The protocols cover all stages from sample preparation to data analysis, designed to be a comprehensive resource for researchers in the field.
Analytical Strategies
The quantitative analysis of FLNSp-c, a fucosylated and sialylated N-glycan, from biological samples involves a multi-step workflow. The general strategy encompasses:
-
Liberation of N-glycans: Enzymatic release of N-glycans from glycoproteins in the biological sample using Peptide-N-Glycosidase F (PNGase F).
-
Fluorescent Labeling: Derivatization of the released glycans with a fluorescent tag to enhance detection sensitivity.
-
Purification: Removal of excess labeling reagents and other interfering substances.
-
Instrumental Analysis: Separation and quantification using HILIC-UPLC-FLR-MS or CE-LIF.
-
Data Analysis: Peak integration and concentration calculation using a calibration curve.
Experimental Protocols
Protocol 1: Quantitative Analysis of FLNSp-c by HILIC-UPLC-FLR-MS
This method offers high sensitivity and specificity, providing both quantitative data and structural confirmation.
1. Sample Preparation and N-Glycan Release:
-
Materials:
-
Biological sample (e.g., 10 µL of human plasma)
-
Denaturation solution (e.g., 2% SDS)
-
PNGase F enzyme
-
Incubator or heat block
-
-
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 1.2 µL of denaturation solution.
-
Vortex briefly and incubate at 95°C for 5 minutes to denature the proteins.
-
Cool the sample to room temperature.
-
Add 1.2 µL of PNGase F and incubate at 37°C for 3 hours (or overnight for complete digestion) to release the N-glycans.
-
2. Fluorescent Labeling with RapiFluor-MS™:
-
Materials:
-
RapiFluor-MS™ labeling reagent
-
Anhydrous DMF
-
-
Procedure:
-
Reconstitute the RapiFluor-MS™ reagent in anhydrous DMF as per the manufacturer's instructions.
-
Add 12 µL of the labeling reagent solution to the digested sample.
-
Vortex and incubate at room temperature for 5 minutes.
-
3. HILIC Solid-Phase Extraction (SPE) Cleanup:
-
Materials:
-
HILIC µElution plate
-
SPE vacuum manifold
-
Elution and wash solutions as per the labeling kit instructions.
-
-
Procedure:
-
Condition the HILIC µElution plate wells with the appropriate wash solutions.
-
Load the labeled glycan sample onto the plate.
-
Wash the wells to remove excess labeling reagent and other impurities.
-
Elute the purified, labeled N-glycans.
-
4. UPLC-FLR-MS Analysis:
-
Instrumentation:
-
UPLC system with a fluorescence detector and coupled to a Q-TOF or triple quadrupole mass spectrometer.
-
HILIC column (e.g., ACQUITY UPLC Glycan BEH Amide column, 130 Å, 1.7 µm, 2.1 x 150 mm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from high to low organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60°C
-
Fluorescence Detection: Excitation at 265 nm, Emission at 345 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions for FLNSp-c: While specific, validated MRM transitions for a commercially available FLNSp-c standard and its stable isotope-labeled internal standard (SIL-IS) are not widely published, a general approach involves selecting the precursor ion (e.g., the [M+2H]²⁺ or [M+3H]³⁺ ion of the labeled glycan) and characteristic fragment ions. The fragmentation of fucosylated and sialylated glycans typically involves the loss of sialic acid and fucose residues, as well as glycosidic bond cleavages within the oligosaccharide backbone.[1]
-
5. Quantification:
-
Internal Standard: For accurate quantification, a stable isotope-labeled (e.g., ¹³C-labeled) FLNSp-c internal standard is ideal.[2][3][4][5][6] In the absence of a commercially available specific SIL-IS, a structurally similar labeled glycan can be used, though this may introduce some variability.[3]
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of a purified FLNSp-c standard and a fixed concentration of the SIL-IS into a blank matrix (e.g., glycan-depleted plasma).
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration of FLNSp-c in the unknown samples from the calibration curve.
Protocol 2: Quantitative Analysis of FLNSp-c by Capillary Electrophoresis (CE-LIF)
CE-LIF is a powerful technique for the separation of charged glycans with high resolution.[7][8][9][10][11]
1. Sample Preparation and N-Glycan Release:
-
Follow the same procedure as described in Protocol 1, Section 1.
2. Fluorescent Labeling with 8-aminopyrene-1,3,6-trisulfonic acid (APTS):
-
Materials:
-
APTS solution
-
Reducing agent (e.g., 2-picoline borane (B79455) or sodium cyanoborohydride)
-
Acetic acid
-
-
Procedure:
-
To the released N-glycans, add the APTS labeling solution and the reducing agent.
-
Incubate at an elevated temperature (e.g., 55°C) for a defined period (e.g., 2 hours) to facilitate the reductive amination reaction.[10]
-
3. Post-Labeling Cleanup:
-
Remove excess APTS and other reagents using HILIC SPE as described in Protocol 1, Section 3.
4. CE-LIF Analysis:
-
Instrumentation:
-
Capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Uncoated fused-silica capillary.
-
-
Electrophoretic Conditions (Example):
-
Background Electrolyte (BGE): e.g., 40 mM ε-aminocaproic acid (EACA) adjusted to pH 4.5 with acetic acid.
-
Injection: Electrokinetic injection.
-
Separation Voltage: e.g., -25 kV.
-
Capillary Temperature: 25°C.
-
LIF Detection: Excitation at 488 nm, Emission at 520 nm.
-
-
Migration Time: The migration time of APTS-labeled FLNSp-c will depend on its charge-to-mass ratio under the specific electrophoretic conditions. A standard of APTS-labeled FLNSp-c is required for identification based on migration time.
5. Quantification:
-
Internal Standard: A suitable internal standard for CE could be another APTS-labeled glycan with a distinct and well-resolved migration time.
-
Calibration Curve: Prepare a calibration curve by analyzing known concentrations of APTS-labeled FLNSp-c standard with a fixed concentration of the internal standard.
-
Data Analysis: Normalize the peak area of FLNSp-c to the peak area of the internal standard and determine the concentration from the calibration curve.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables illustrating how to present quantitative results.
Table 1: Quantitative Analysis of FLNSp-c in Human Plasma Samples by HILIC-UPLC-MS/MS
| Sample ID | Biological Replicate | Technical Replicate | FLNSp-c Concentration (ng/mL) | %CV |
| Healthy Control 1 | 1 | 1 | 150.2 | 3.5 |
| 2 | 155.8 | |||
| 3 | 152.5 | |||
| Healthy Control 2 | 1 | 1 | 145.7 | 4.1 |
| 2 | 140.3 | |||
| 3 | 148.9 | |||
| Disease State A - Patient 1 | 1 | 1 | 250.6 | 2.8 |
| 2 | 255.1 | |||
| 3 | 248.9 | |||
| Disease State A - Patient 2 | 1 | 1 | 275.4 | 3.2 |
| 2 | 280.2 | |||
| 3 | 272.1 |
Table 2: Performance Characteristics of the HILIC-UPLC-MS/MS Method
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Experimental Workflow for HILIC-UPLC-FLR-MS Analysis
Experimental Workflow for CE-LIF Analysis
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological samples. The choice between HILIC-UPLC-FLR-MS and CE-LIF will depend on the specific research question, available instrumentation, and desired level of structural confirmation. For absolute quantification, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. These methods will be invaluable tools for researchers and scientists in the fields of glycobiology, biomarker discovery, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-MS Profiling of Fucosyl-lacto-N-sialylpentaose c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyl-lacto-N-sialylpentaose c is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development, including acting as a prebiotic and an anti-adhesive antimicrobial. Accurate and robust analytical methods are crucial for its characterization and quantification in various biological matrices and formulated products. This document provides a detailed protocol for the profiling of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation (from Human Milk)
A "dilute-and-shoot" method is often suitable for the quantitative analysis of HMOs in human milk, after initial removal of proteins and lipids.
-
Thawing: Thaw frozen human milk samples at 4°C.
-
Protein Precipitation: To 500 µL of human milk, add 1.5 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and lipids.
-
Supernatant Collection: Carefully collect the supernatant containing the HMOs.
-
Dilution: Dilute the supernatant with deionized water to bring the analyte concentration within the calibration range. A 1:10 dilution is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to HPLC-MS analysis.
HPLC-MS Analysis
This protocol utilizes a Porous Graphitic Carbon (PGC) column, which is well-suited for the separation of complex carbohydrate isomers.
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates.
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Porous Graphitic Carbon (PGC), 2.1 x 150 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 2-10% B (0-20 min), 10-16% B (20-40 min), 16-30% B (40-50 min), 30-80% B (50-55 min), hold at 80% B (55-60 min), return to 2% B (60.1 min), re-equilibrate for 10 min |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Molecular and Mass Spectrometry Data
This compound is a pentasaccharide consisting of N-acetylneuraminic acid (sialic acid), fucose, galactose, N-acetylglucosamine, and glucose.
Table 3: Molecular and MRM Transition Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | C₄₃H₇₂N₂O₃₃ | 1145.03 | 1144.0 | 853.3 (Loss of Fucose and Sialic Acid) | 25 |
| 290.1 (Sialic Acid Fragment) | 35 |
Note: The optimal collision energy should be determined empirically on the specific instrument used.
Method Performance
The following table summarizes typical performance characteristics for the quantitative analysis of fucosylated and sialylated HMOs using HPLC-MS. These values can be used as a benchmark for method validation.
Table 4: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathways and Logical Relationships
The analysis of this compound does not involve a signaling pathway in the traditional sense. The logical relationship is a sequential analytical process.
Caption: Logical flow of the analytical process for this compound.
Application Notes and Protocols for the Structural Elucidation of Fucosyl-lacto-N-sialylpentaose c using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyl-lacto-N-sialylpentaose c (FLST c) is a complex acidic oligosaccharide belonging to the human milk oligosaccharide (HMO) family. As with other HMOs, FLST c is implicated in various biological processes, including immune modulation and gut microbiome development, making it a molecule of significant interest in infant nutrition and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural characterization of such complex glycans. It provides atomic-level information on the monosaccharide composition, anomeric configurations, glycosidic linkages, and the overall three-dimensional structure.
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structural Elucidation Strategy
The complete structural assignment of this compound is achieved through a systematic NMR approach. The strategy involves:
-
Monosaccharide Identification: Utilizing 1D ¹H and 2D TOCSY experiments to identify the individual spin systems of each monosaccharide residue.
-
Anomeric Configuration Determination: Measuring the ³J(H1,H2) coupling constants from high-resolution 1D ¹H or 2D DQF-COSY spectra.
-
Linkage Analysis and Sequencing: Establishing the connectivity between monosaccharide units through the observation of through-bond correlations in HMBC spectra and through-space correlations (Nuclear Overhauser Effects) in NOESY/ROESY spectra.
-
Complete ¹H and ¹³C Assignment: Assigning all proton and carbon resonances using a combination of COSY, TOCSY, HSQC, and HMBC experiments.
The following diagram illustrates the logical workflow for the structural elucidation of FLST c.
Quantitative NMR Data
Table 1: Expected ¹H Chemical Shift Ranges (δ, ppm) for this compound Residues in D₂O
| Proton | α-L-Fuc | β-D-Gal | β-D-GlcNAc | α-Neu5Ac | β-D-Glc (reducing end) |
| H-1 | 4.9 - 5.2 | 4.4 - 4.6 | 4.6 - 4.8 | - | α: 5.2 - 5.3, β: 4.6 - 4.7 |
| H-2 | 3.7 - 3.9 | 3.5 - 3.7 | 3.7 - 3.9 | - | α: 3.5 - 3.6, β: 3.2 - 3.3 |
| H-3 | 3.8 - 4.0 | 3.6 - 3.8 | 3.6 - 3.8 | ax: 1.7-1.8, eq: 2.7-2.8 | 3.6 - 3.8 |
| H-4 | 3.8 - 4.0 | 3.9 - 4.2 | 3.6 - 3.8 | 3.6 - 3.9 | 3.4 - 3.6 |
| H-5 | 4.1 - 4.3 | 3.6 - 3.8 | 3.4 - 3.6 | 3.8 - 4.0 | 3.7 - 3.9 |
| H-6 | 1.1 - 1.3 (CH₃) | 3.7 - 3.9 | 3.7 - 4.0 | 3.6 - 4.1 | 3.7 - 3.9 |
| NAc | - | - | 2.0 - 2.1 (CH₃) | 2.0 - 2.1 (CH₃) | - |
Table 2: Expected ¹³C Chemical Shift Ranges (δ, ppm) for this compound Residues in D₂O
| Carbon | α-L-Fuc | β-D-Gal | β-D-GlcNAc | α-Neu5Ac | β-D-Glc (reducing end) |
| C-1 | 99 - 103 | 103 - 105 | 101 - 103 | 100 - 102 | α: 92-94, β: 96-98 |
| C-2 | 68 - 71 | 72 - 74 | 56 - 58 | 40 - 42 | α: 72-74, β: 75-77 |
| C-3 | 70 - 73 | 73 - 76 | 74 - 77 | 73 - 75 | 74 - 77 |
| C-4 | 72 - 75 | 69 - 72 | 70 - 73 | 68 - 71 | 70 - 72 |
| C-5 | 67 - 70 | 76 - 78 | 76 - 78 | 52 - 54 | 76 - 78 |
| C-6 | 16 - 18 (CH₃) | 61 - 63 | 61 - 63 | 63 - 65 | 61 - 63 |
| NAc | - | - | CO: 174-176, CH₃: 23-24 | CO: 174-176, CH₃: 23-24 | - |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), free from salts and other contaminants that can interfere with NMR measurements.
-
Lyophilization: Lyophilize 1-5 mg of the oligosaccharide to remove any residual water.
-
Deuterium (B1214612) Exchange: Dissolve the lyophilized sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%). Lyophilize the sample again to ensure complete exchange of labile protons. Repeat this step at least twice.
-
Final Dissolution: Dissolve the final lyophilized sample in 0.5 mL of D₂O (99.99%) for analysis of non-exchangeable protons. For observation of exchangeable protons (e.g., NH, OH), a solvent mixture of 90% H₂O / 10% D₂O should be used, along with appropriate water suppression techniques.
-
Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for chemical shift referencing (δ ¹H = 0.00 ppm for DSS).
-
pH Adjustment: For acidic oligosaccharides like FLST c, the pH of the solution can influence the chemical shifts of residues near the sialic acid. Adjust the pD to a defined value (e.g., 7.0) using dilute NaOD or DCl in D₂O. The pD can be estimated by adding 0.4 to the pH meter reading.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
The following is a typical suite of NMR experiments for structural elucidation.
Protocol 2.1: 1D ¹H NMR
-
Pulse Program: zgpr (or similar with water presaturation)
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
Protocol 2.2: 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, primarily for determining ³J(H1,H2) coupling constants.
-
Acquisition: 2048 x 512 data points
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5-2 s
Protocol 2.3: 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a given monosaccharide spin system.
-
Acquisition: 2048 x 512 data points
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5-2 s
-
Mixing Time: 80-120 ms (B15284909) (to allow magnetization transfer throughout the spin system)
Protocol 2.4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining the sequence and linkage between monosaccharide units. ROESY is often preferred for molecules of this size to avoid zero-crossing of the NOE.
-
Acquisition: 2048 x 512 data points
-
Number of Scans: 16-64
-
Relaxation Delay: 2-3 s
-
Mixing Time (NOESY): 200-500 ms
-
Spin-lock Time (ROESY): 150-300 ms
Protocol 2.5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Acquisition: 2048 x 256 data points
-
Number of Scans: 4-8
-
Relaxation Delay: 1.5-2 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
Protocol 2.6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is essential for establishing glycosidic linkages.
-
Acquisition: 2048 x 512 data points
-
Number of Scans: 32-128
-
Relaxation Delay: 1.5-2 s
-
Long-range J(C,H) Coupling Constant: Optimized for 4-8 Hz
Data Processing and Analysis
-
Fourier Transformation: Process the raw FID data using appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation in both dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard.
-
Spectral Analysis:
-
TOCSY: Identify the individual spin systems corresponding to each monosaccharide.
-
COSY/¹H 1D: Measure J-couplings for anomeric protons to determine α/β configurations.
-
HSQC: Assign the chemical shifts of carbons directly bonded to assigned protons.
-
HMBC: Identify cross-peaks between the anomeric proton (H-1) of one residue and a carbon atom of the adjacent residue to determine the linkage position.
-
NOESY/ROESY: Confirm linkage and sequence by observing cross-peaks between protons on adjacent residues (e.g., H-1 of one residue and a proton on the linked carbon of the next).
-
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments provides a powerful and definitive method for the complete structural elucidation of complex oligosaccharides such as this compound. The protocols and data ranges provided in these application notes serve as a robust guide for researchers in the fields of glycobiology, nutrition, and drug development to characterize this and other structurally related molecules. While specific, experimentally-derived NMR data for this compound is not yet widely available in public databases, the methodologies outlined here will enable its unambiguous characterization.
Application Notes and Protocols: Fucosyl-lacto-N-sialylpentaose c as a Potential Prebiotic Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyl-lacto-N-sialylpentaose c (FLNSPc) is a complex oligosaccharide that holds potential as a novel prebiotic ingredient. Its structure, containing both fucose and sialic acid residues, suggests it may offer unique benefits in modulating the gut microbiota and host immune responses. Prebiotics are non-digestible food ingredients that confer health benefits by selectively stimulating the growth and/or activity of beneficial bacteria in the colon.[1] This document provides detailed application notes and experimental protocols for the investigation of FLNSPc as a prebiotic, aimed at researchers, scientists, and professionals in drug development.
The evaluation of a potential prebiotic such as FLNSPc involves a multi-faceted approach, including in vitro fermentation studies to assess its impact on gut microbiota composition and metabolic activity, particularly the production of short-chain fatty acids (SCFAs). Furthermore, understanding its influence on the host's immune system is crucial for a comprehensive assessment of its health benefits.
Data Presentation: Expected Outcomes of FLNSPc Supplementation
The following tables summarize the anticipated quantitative data from key experiments designed to evaluate the prebiotic potential of this compound. These tables are structured for clear comparison between a control group and a group treated with FLNSPc.
Table 1: Gut Microbiota Composition Analysis
| Bacterial Taxa | Control (Relative Abundance %) | FLNSPc (Relative Abundance %) | Fold Change | p-value |
| Bifidobacterium | 10.2 ± 2.5 | 25.8 ± 4.1 | +2.53 | <0.01 |
| Lactobacillus | 5.6 ± 1.8 | 12.3 ± 3.2 | +2.20 | <0.05 |
| Faecalibacterium | 8.1 ± 2.1 | 15.5 ± 3.9 | +1.91 | <0.05 |
| Bacteroides | 20.5 ± 5.3 | 18.9 ± 4.8 | -0.92 | >0.05 |
| Clostridium | 15.3 ± 4.0 | 9.7 ± 2.8 | -0.63 | <0.05 |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| SCFA | Control (µmol/g) | FLNSPc (µmol/g) | % Increase | p-value |
| Acetate | 45.3 ± 8.7 | 78.2 ± 12.4 | 72.6% | <0.01 |
| Propionate | 18.9 ± 4.2 | 35.6 ± 6.8 | 88.4% | <0.01 |
| Butyrate | 15.2 ± 3.9 | 40.1 ± 8.1 | 163.8% | <0.001 |
Table 3: Immune Response Modulation - Cytokine Production
| Cytokine | Control (pg/mL) | FLNSPc (pg/mL) | % Change | p-value |
| IL-10 | 150 ± 35 | 320 ± 58 | +113.3% | <0.01 |
| TNF-α | 450 ± 82 | 210 ± 45 | -53.3% | <0.01 |
| IFN-γ | 380 ± 71 | 195 ± 41 | -48.7% | <0.01 |
| IL-12 | 280 ± 63 | 130 ± 33 | -53.6% | <0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for In Vitro Gastrointestinal Digestion and Fecal Fermentation
This protocol assesses the fermentability of FLNSPc by the gut microbiota.
Part A: Simulated Gastrointestinal Digestion
-
Oral Phase:
-
Prepare a solution of FLNSPc (5 g) in 5 mL of phosphate-buffered saline (PBS).
-
Add 3.5 mL of simulated salivary fluid, 0.5 mL of α-amylase (1500 U/mL), 25 µL of 0.3 M CaCl₂, and 975 µL of distilled water.
-
Incubate on a rotary shaker at 150 rpm for 2 minutes at 37°C.[2]
-
-
Gastric Phase:
-
To the oral phase solution, add 7.5 mL of simulated gastric fluid and 1.6 mL of porcine pepsin (25,000 U/mL).
-
Adjust the pH to 3.0 using HCl.
-
Incubate at 100 rpm for 2 hours at 37°C.[2]
-
-
Intestinal Phase:
-
To the gastric phase solution, add 11 mL of simulated intestinal fluid, 5 mL of pancreatin (B1164899) (800 U/mL), and 2.5 mL of bile salt solution (160 mM).
-
Adjust the pH to 7.0 using NaOH.
-
Incubate at 100 rpm for 2 hours at 37°C.[2]
-
The resulting digested fluid containing the FLNSPc is then used for fecal fermentation.
-
Part B: Fecal Fermentation
-
Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Prepare a 20% (w/v) fecal slurry in anaerobic PBS.
-
In an anaerobic chamber, add 800 µL of basal culturing medium and 100 µL of the digested FLNSPc solution to each well of a deep 96-well plate.[2]
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the fecal slurry.
-
Seal the plate and incubate at 37°C for up to 48 hours in an anaerobic chamber.[3]
-
Collect samples at 0, 24, and 48 hours for microbiota and SCFA analysis.
-
Protocol for Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol outlines the steps for analyzing changes in the gut microbiota composition.
-
DNA Extraction:
-
Extract microbial DNA from the collected fermentation samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Perform PCR using a high-fidelity polymerase.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and quantify them.
-
Prepare sequencing libraries and perform paired-end sequencing on an Illumina MiSeq platform.
-
-
Data Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the OTUs using a reference database such as Greengenes or SILVA.
-
Perform statistical analysis to compare the relative abundances of different bacterial taxa between the control and FLNSPc-treated groups.
-
Protocol for Short-Chain Fatty Acid (SCFA) Analysis by GC-FID
This protocol details the quantification of SCFAs produced during fermentation.
-
Sample Preparation:
-
GC-FID Analysis:
-
Inject 1 µL of the ether layer into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[4]
-
Use a suitable capillary column for SCFA separation.
-
Set the injector and detector temperatures to 250°C and 300°C, respectively.
-
Run a temperature gradient program for the oven to separate the different SCFAs.
-
-
Quantification:
-
Create a standard curve using known concentrations of acetate, propionate, and butyrate.
-
Quantify the SCFAs in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the action of FLNSPc.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of this compound as a potential prebiotic ingredient. The experimental designs focus on elucidating its effects on the gut microbiota, its metabolic outputs, and the subsequent modulation of the host immune system. The anticipated results, if confirmed, would position FLNSPc as a promising candidate for inclusion in functional foods and therapeutic formulations aimed at improving gut health. Further in vivo studies would be the next logical step to validate these in vitro findings.
References
- 1. The In Vitro Analysis of Prebiotics to Be Used as a Component of a Synbiotic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique [mdpi.com]
- 3. Screening for Suitable Prebiotic for Probiotic Strain by in Vitro Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the Enzymatic Synthesis of Fucosyl-lacto-N-sialylpentaose c and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of the complex human milk oligosaccharide (HMO) Fucosyl-lacto-N-sialylpentaose c (F-LST c) and its analogs. This document outlines the necessary enzymatic pathways, detailed experimental protocols, and methods for the purification and characterization of the synthesized products. The protocols are designed to be adaptable for the synthesis of related fucosylated and sialylated oligosaccharides, which are of significant interest for applications in infant nutrition, prebiotics, and drug development.
Introduction
This compound is a complex acidic oligosaccharide found in human milk. Its intricate structure, comprising a fucosylated and sialylated lacto-N-tetraose core, suggests important biological roles, including the modulation of the infant gut microbiome and immune system. The low abundance of F-LST c in natural sources necessitates efficient and specific synthesis methods for its detailed biological investigation and potential therapeutic applications. Enzymatic synthesis, particularly through one-pot multi-enzyme (OPME) systems, offers a highly efficient and stereoselective approach to constructing such complex glycans.
Based on available data for related structures, the proposed structure for this compound involves a lacto-N-tetraose core with an α2-6 linked sialic acid on the terminal galactose and a fucose residue attached to the glucose or N-acetylglucosamine. A likely structure is Sialyllacto-N-tetraose c (LST c) fucosylated at the 3-position of the glucose residue.
Enzymatic Synthesis Strategy
The synthesis of this compound can be achieved through a sequential enzymatic modification of a lacto-N-tetraose (LNT) acceptor. The proposed strategy involves a two-step enzymatic modification:
-
Sialylation: The addition of a sialic acid residue to the terminal galactose of LNT via an α2-6 linkage to form Sialyllacto-N-tetraose c (LST c).
-
Fucosylation: The subsequent addition of a fucose residue to the LST c intermediate at a specific position, hypothesized to be the 3-position of the glucose residue.
This synthesis can be performed sequentially with purification of the intermediate or, more efficiently, in a one-pot multi-enzyme (OPME) system where both reactions occur in the same vessel. The OPME approach requires careful selection of enzymes that are compatible in terms of their optimal reaction conditions (pH, temperature) and lack of inhibitory cross-reactivity.
Required Enzymes and Substrates
| Component | Function | Source Organism (Example) |
| Acceptor Substrate | ||
| Lacto-N-tetraose (LNT) | Core tetrasaccharide backbone | Commercially available or enzymatically synthesized |
| Sialylation Module | ||
| α2,6-Sialyltransferase | Transfers sialic acid to the C6 position of galactose | Photobacterium damselae |
| CMP-Sialic Acid | Activated sialic acid donor | Commercially available or generated in situ |
| Fucosylation Module | ||
| α1,3-Fucosyltransferase | Transfers fucose to the C3 position of glucose | Helicobacter pylori |
| GDP-Fucose | Activated fucose donor | Commercially available or generated in situ |
| Sugar Nucleotide Regeneration (Optional but Recommended) | ||
| Enzymes for CMP-Sialic Acid and GDP-Fucose regeneration | Improves yield and reduces cost | Various microbial sources |
Experimental Protocols
General One-Pot Multi-Enzyme (OPME) Synthesis Protocol
This protocol describes a general method for the synthesis of F-LST c from LNT in a single reaction vessel.
Materials:
-
Lacto-N-tetraose (LNT)
-
CMP-Sialic Acid
-
GDP-Fucose
-
α2,6-Sialyltransferase (e.g., from Photobacterium damselae)
-
α1,3-Fucosyltransferase (e.g., from Helicobacter pylori)
-
HEPES or Tris-HCl buffer (pH 7.0-8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Lacto-N-tetraose: 5-10 mM
-
CMP-Sialic Acid: 1.2-1.5 equivalents relative to LNT
-
GDP-Fucose: 1.2-1.5 equivalents relative to LNT
-
HEPES or Tris-HCl buffer: 50 mM, pH 7.5
-
MgCl₂: 10-20 mM
-
DTT: 1-2 mM
-
BSA: 0.1 mg/mL
-
-
Add the α2,6-Sialyltransferase and α1,3-Fucosyltransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 mU per µmol of acceptor.
-
Adjust the final volume with deionized water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 12-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Quench the reaction in the aliquots by boiling for 5 minutes or by adding an equal volume of cold ethanol.
-
Analyze the samples by Thin Layer Chromatography (TLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached completion (as determined by the monitoring step), terminate the reaction by boiling for 5 minutes.
-
Centrifuge the mixture to pellet the enzymes and any precipitated material.
-
The supernatant containing the synthesized F-LST c can be purified using the methods described in section 3.3.
-
In situ Generation of Sugar Nucleotides
To improve the economic feasibility of the synthesis, the expensive sugar nucleotides (CMP-Sialic Acid and GDP-Fucose) can be generated in situ from less expensive precursors. This typically involves adding additional enzymes to the one-pot reaction.
-
For CMP-Sialic Acid: A CMP-sialic acid synthetase (CSS) can be used to generate CMP-sialic acid from CTP and sialic acid.
-
For GDP-Fucose: A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) can be used to generate GDP-fucose from fucose, ATP, and GTP.
The addition of these enzyme systems requires careful optimization of cofactor concentrations (ATP, CTP, GTP) and the inclusion of an inorganic pyrophosphatase to drive the reactions forward.
Purification and Characterization
Purification:
-
Size-Exclusion Chromatography: The reaction mixture can be initially purified on a Bio-Gel P-2 or Sephadex G-10/G-25 column to separate the oligosaccharide product from enzymes, salts, and unreacted monosaccharides.
-
Anion-Exchange Chromatography: Due to the negatively charged sialic acid residue, F-LST c can be effectively purified using a DEAE-Sephadex or similar anion-exchange column. A salt gradient (e.g., 0-1 M NH₄HCO₃) is used for elution.
-
High-Performance Liquid Chromatography (HPLC): For high purity, preparative HPLC on an amino-propyl or graphitized carbon column can be employed.
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized F-LST c.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of F-LST c, confirming the monosaccharide composition, anomeric configurations, and linkage positions.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the enzymatic synthesis of complex oligosaccharides. These values should be used as a starting point for optimization.
| Parameter | Value | Notes |
| Substrate Concentrations | ||
| Acceptor (LNT) | 5 - 20 mM | Higher concentrations may lead to substrate inhibition. |
| Sugar Nucleotide Donors | 1.2 - 2.0 equivalents | An excess is used to drive the reaction to completion. |
| Enzyme Concentrations | ||
| Glycosyltransferases | 10 - 100 mU/µmol acceptor | Optimal concentration depends on enzyme purity and activity. |
| Reaction Conditions | ||
| pH | 7.0 - 8.5 | Optimal pH varies for different enzymes. |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| Incubation Time | 12 - 72 hours | Monitor for completion to avoid product degradation. |
| Yields | ||
| Conversion Efficiency | 70 - 95% | Highly dependent on reaction optimization. |
| Isolated Yield | 50 - 80% | Varies with the efficiency of the purification steps. |
Visualizations
Enzymatic Synthesis Pathway of this compound
Caption: Proposed enzymatic pathway for F-LST c synthesis.
One-Pot Multi-Enzyme (OPME) Workflow
Caption: General workflow for OPME synthesis and analysis.
Logical Relationship of Synthesis Components
Caption: Key components of the enzymatic synthesis process.
Application Note: Fucosyl-lacto-N-sialylpentaose c (F-LST c) as a Standard in Analytical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyl-lacto-N-sialylpentaose c (F-LST c) is a complex oligosaccharide that plays a significant role in various biological processes. As a member of the human milk oligosaccharide (HMO) family, it is of increasing interest in nutritional research and as a potential therapeutic agent. Accurate quantification of F-LST c in biological matrices and pharmaceutical formulations is crucial for research, development, and quality control. The use of a well-characterized F-LST c analytical standard is indispensable for achieving reliable and reproducible results in analytical procedures.[1][2][3]
This application note provides detailed protocols for the use of F-LST c as a reference standard in two common analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Specifications
A high-quality F-LST c reference standard should be used for accurate analytical measurements.[3][4] Key specifications for such a standard are outlined below.
| Parameter | Specification |
| Purity | ≥ 95% (as determined by HPAE-PAD and/or qNMR) |
| Identity | Confirmed by Mass Spectrometry and NMR |
| Form | Lyophilized powder |
| Storage | -20°C or below in a desiccated environment |
| Retest Date | Provided on the Certificate of Analysis |
Application 1: Quantification of F-LST c using HPAE-PAD
HPAE-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates, making it well-suited for the analysis of F-LST c.[5][6][7][8]
Experimental Protocol: HPAE-PAD
1. Standard Preparation:
-
Allow the F-LST c standard to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 1 mg/mL by dissolving the lyophilized powder in high-purity water.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).
2. Sample Preparation (Example: Infant Formula):
-
Reconstitute the infant formula powder in high-purity water according to the manufacturer's instructions.
-
For samples containing interfering substances like fructans, enzymatic hydrolysis may be necessary.[7]
-
Perform a protein precipitation step by adding a suitable agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
3. HPAE-PAD System and Conditions:
-
Chromatography System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
-
Column: A suitable anion-exchange column for oligosaccharide separation (e.g., Dionex CarboPac™ series).[5]
-
Eluent Gradient: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used for the separation of sialylated oligosaccharides.[6][9]
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
Table of HPAE-PAD Operating Parameters (Example):
| Parameter | Condition |
| Column | Dionex CarboPac™ PA200 (3 x 150 mm) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Eluent A | 100 mM Sodium Hydroxide |
| Eluent B | 1 M Sodium Acetate in 100 mM Sodium Hydroxide |
| Gradient | (Example) 0-10 min, 5% B; 10-30 min, 5-25% B; 30-35 min, 25-100% B; 35-40 min, 100% B; 40-45 min, 5% B |
| PAD Waveform | Carbohydrate-specific waveform |
4. Data Analysis:
-
Integrate the peak area of F-LST c in both the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of F-LST c in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPAE-PAD Analysis
Caption: Workflow for F-LST c quantification using HPAE-PAD.
Application 2: Identification and Quantification of F-LST c using LC-MS
LC-MS provides high specificity and sensitivity for the analysis of complex oligosaccharides like F-LST c, allowing for both identification based on mass-to-charge ratio and quantification.[10][11][12]
Experimental Protocol: LC-MS
1. Standard Preparation:
-
Prepare a stock solution and a series of calibration standards of F-LST c as described for the HPAE-PAD method. The concentration range may need to be adjusted based on the sensitivity of the mass spectrometer.
-
Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled version of F-LST c, if available, or another structurally similar oligosaccharide not present in the sample).
2. Sample Preparation:
-
Follow the sample preparation steps outlined for HPAE-PAD.
-
After filtration, add a known amount of the internal standard to both the calibration standards and the samples.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
3. LC-MS System and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar compounds like oligosaccharides.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for sialylated oligosaccharides.
Table of LC-MS Operating Parameters (Example):
| Parameter | Condition |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | 100 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Gradient | (Example) 0-2 min, 90% A; 2-12 min, 90-60% A; 12-15 min, 60% A; 15-16 min, 90% A; 16-20 min, 90% A |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | (Example) F-LST c: Precursor ion > Fragment ion; IS: Precursor ion > Fragment ion |
4. Data Analysis:
-
Identify the F-LST c peak based on its retention time and specific mass-to-charge ratio.
-
Integrate the peak areas for F-LST c and the internal standard in both the standards and samples.
-
Calculate the peak area ratio (F-LST c / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of F-LST c in the samples using the calibration curve.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for F-LST c quantification using LC-MS.
Quantitative Data Summary (Illustrative Example)
The following tables present illustrative quantitative data that could be obtained using the described methods.
Table 1: HPAE-PAD Calibration Data for F-LST c
| Standard Concentration (µg/mL) | Peak Area (nC*min) |
| 0.1 | 5.2 |
| 0.5 | 25.8 |
| 1.0 | 51.5 |
| 2.5 | 128.1 |
| 5.0 | 255.3 |
| 10.0 | 510.9 |
Table 2: LC-MS Analysis of F-LST c in a Fortified Food Product
| Sample ID | Peak Area Ratio (F-LST c / IS) | Calculated Concentration (µg/mL) |
| Control | Not Detected | < LOQ |
| Fortified Sample 1 | 0.85 | 4.2 |
| Fortified Sample 2 | 0.91 | 4.5 |
| Fortified Sample 3 | 0.88 | 4.4 |
Note: LOQ (Limit of Quantification) should be determined during method validation.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in various matrices. The use of a high-purity F-LST c reference standard is paramount for ensuring the accuracy and precision of these analytical procedures. HPAE-PAD offers a direct and sensitive method for underivatized oligosaccharides, while LC-MS provides enhanced specificity and is suitable for complex sample matrices. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.
References
- 1. Quality By Design The Importance Of Reference Standards In Drug Development [cellandgene.com]
- 2. The Crucial Role of Reference Standards in the Pharmaceutical Industry! [simsonpharma.com]
- 3. mriglobal.org [mriglobal.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of trans-galactooligosaccharides in foods using HPAE-PAD | Separation Science [sepscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC-MS/MS-Based Site-Specific N-Glycosylation Analysis of VEGFR-IgG Fusion Protein for Sialylation Assessment Across IEF Fractions [mdpi.com]
- 11. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and quantification of sialylated and core-fucosylated N-glycans in human transferrin by UPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of synthetic Fucosyl-lacto-N-sialylpentaose c
Welcome to the technical support center for the synthesis of Fucosyl-lacto-N-sialylpentaose c. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Fucosylated Product | Suboptimal Fucosyltransferase Activity: Incorrect pH, temperature, or presence of inhibitors can reduce enzyme efficiency. | Verify that the reaction buffer pH is within the optimal range for your specific fucosyltransferase (typically pH 6.0-8.0). Ensure the reaction temperature is optimal (usually around 37°C). Screen for potential inhibitors in your starting materials. |
| Low Donor Substrate (GDP-Fucose) Concentration: Insufficient GDP-Fucose will limit the fucosylation reaction. | Increase the molar excess of GDP-Fucose relative to the acceptor substrate. Consider an in situ GDP-Fucose regeneration system to maintain its concentration.[1] | |
| Low Yield of Sialylated Product | Suboptimal Sialyltransferase Activity: Similar to fucosyltransferases, sialyltransferases are sensitive to reaction conditions. | Confirm the optimal pH and temperature for your sialyltransferase. Elevated sialyltransferase activity can lead to the overexpression of cell surface sialic acids.[2] |
| Donor Substrate (CMP-Sialic Acid) Degradation: CMP-Sialic acid can be unstable under certain conditions. | Prepare CMP-Sialic acid solutions fresh before use. Avoid multiple freeze-thaw cycles. | |
| Presence of Multiple Side-Products | Non-specific Enzyme Activity: Some glycosyltransferases can exhibit promiscuous activity, leading to the formation of undesired isomers. | Use highly specific fucosyltransferases and sialyltransferases. If necessary, perform sequential reactions with purification steps in between. |
| Chemical Synthesis Side Reactions: In a chemical synthesis approach, incomplete reactions or the formation of stereoisomers are common. | Optimize reaction times and temperatures. The use of protecting groups at the C-2 position of a glycosyl donor can influence the anomeric selectivity.[3] | |
| Difficulty in Product Purification | Co-elution of Product and Contaminants: Structurally similar side-products or unreacted starting materials can be difficult to separate from the final product. | Employ multi-modal chromatography. A combination of size-exclusion, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC) can improve separation.[4][5] Solid-phase extraction (SPE) can also be a valuable tool for sample cleanup.[4] |
| Product Degradation During Purification: The sialic acid linkage can be acid-labile. | Use neutral pH buffers during purification. If acidic conditions are necessary, perform the purification at low temperatures and minimize exposure time. | |
| Inconsistent Batch-to-Batch Results | Variability in Reagent Quality: The purity and activity of enzymes and substrates can vary between batches. | Qualify new batches of critical reagents before use in large-scale synthesis. |
| Minor Fluctuations in Reaction Conditions: Small changes in pH, temperature, or reaction time can have a significant impact on the final yield and purity. | Implement strict process controls and document all reaction parameters meticulously. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of enzymatic reactions for the synthesis of this compound?
A1: Typically, it is advisable to perform the sialylation step before fucosylation. Some fucosyltransferases can be inhibited by a terminal sialic acid residue. However, the optimal order may depend on the specific enzymes being used. A preliminary small-scale experiment to test both sequences is recommended.
Q2: How can I monitor the progress of the synthesis reaction?
A2: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., HILIC or porous graphitized carbon) is an effective method for monitoring the consumption of starting materials and the formation of the product.[4][6] Mass spectrometry can also be used to identify the products in the reaction mixture.[5][7]
Q3: What are the best methods for purifying the final this compound product?
A3: A multi-step purification strategy is often necessary. This may include initial purification by solid-phase extraction (SPE) to remove excess reagents, followed by preparative HPLC.[4] A combination of ion-exchange chromatography to separate based on the charge of the sialic acid, followed by HILIC for separation based on polarity, is often effective.[4][5]
Q4: How can I confirm the identity and purity of the final product?
A4: The identity of the product should be confirmed by mass spectrometry to determine the molecular weight and fragmentation pattern.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and stereochemistry of the glycosidic linkages. Purity can be assessed by analytical HPLC, aiming for a single, sharp peak corresponding to the product.
Q5: What are some common causes of low enzyme activity for fucosyltransferases and sialyltransferases?
A5: Low enzyme activity can be due to several factors:
-
Incorrect Buffer Conditions: pH and ionic strength can significantly impact enzyme folding and catalytic activity.
-
Presence of Inhibitors: Heavy metals, chelating agents, or other small molecules in your reagents can inhibit enzyme function.
-
Improper Enzyme Storage: Enzymes should be stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol.
-
Repeated Freeze-Thaw Cycles: This can denature the enzyme. Aliquot enzymes into smaller, single-use volumes.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol outlines a two-step enzymatic synthesis.
Step 1: Sialylation of Lacto-N-pentaose
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture:
-
Lacto-N-pentaose (acceptor): 10 mM
-
CMP-Sialic Acid (donor): 15 mM
-
Sialyltransferase (e.g., α2,3-Sialyltransferase): 50 mU/mL
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM MnCl₂): to final volume
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
-
Monitoring:
-
Monitor the reaction progress by HPLC.
-
-
Quenching and Purification:
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to pellet the denatured enzyme.
-
Purify the sialylated product using a C18 SPE cartridge to remove excess CMP-Sialic Acid.
-
Step 2: Fucosylation of Sialyl-lacto-N-pentaose
-
Reaction Setup:
-
In a new sterile microcentrifuge tube, prepare the following reaction mixture:
-
Sialyl-lacto-N-pentaose (acceptor from Step 1): 5 mM
-
GDP-Fucose (donor): 10 mM
-
Fucosyltransferase (e.g., α1,2-Fucosyltransferase): 50 mU/mL
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0): to final volume
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
-
Monitoring:
-
Monitor the reaction progress by HPLC.
-
-
Quenching and Final Purification:
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to pellet the denatured enzyme.
-
Purify the final this compound product using preparative HPLC with a HILIC column.
-
Visualizations
Caption: Enzymatic synthesis workflow for this compound.
Caption: A logical approach to troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Technical Support Center: Chromatographic Separation of Fucosyl-lacto-N-sialylpentaose c
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Fucosyl-lacto-N-sialylpentaose c (FLNSP-c) and other sialylated human milk oligosaccharides (HMOs).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound?
A1: The most common techniques are Hydrophilic Interaction Liquid Chromatography (HILIC), High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Porous Graphitized Carbon (PGC) Liquid Chromatography. These methods are often coupled with mass spectrometry (MS) for sensitive and specific detection.
Q2: Why is the separation of this compound challenging?
A2: The separation is challenging due to the presence of numerous structural isomers, the high polarity of the molecule, and its tendency to co-elute with other abundant neutral oligosaccharides and lactose (B1674315) present in complex biological samples like human milk.[1][2][3] Additionally, the labile nature of the sialic acid linkage can lead to degradation during sample preparation and analysis.[2]
Q3: What is the best detection method for this compound?
A3: Mass spectrometry (MS), particularly in the negative ion mode, is highly sensitive and specific for sialylated oligosaccharides like this compound.[2] Pulsed Amperometric Detection (PAD) is also commonly used with HPAEC. For quantitative analysis using HPLC with fluorescence detection (HPLC-FLD), derivatization with a fluorescent tag is necessary.
Q4: How can I improve the resolution between this compound and its isomers?
A4: Optimizing the stationary phase and mobile phase is crucial. HILIC columns, especially amide-based columns, can provide good selectivity for sialylated HMO isomers.[1] Using porous graphitized carbon (PGC) columns is also an excellent strategy for isomer separation.[4][5] Additionally, adjusting the mobile phase with additives like ammonium (B1175870) formate (B1220265) can enhance resolution.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Peak Tailing)
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
A: Peak tailing can compromise resolution and the accuracy of quantification. Here are the common causes and solutions:
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Sialylated oligosaccharides can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing. Using a highly end-capped column or operating at a lower mobile phase pH can minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary. |
| Extra-column Volume | Excessive volume from tubing, fittings, or the injector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and minimize the length of connections. |
Problem 2: Co-elution with Other Compounds
Q: this compound is co-eluting with other neutral HMOs or lactose. How can I resolve this?
A: Co-elution with highly abundant neutral oligosaccharides is a common issue that can lead to ion suppression in mass spectrometry.
| Potential Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | The chosen chromatographic method may not be suitable for the complexity of the sample. Optimize the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., PGC or a different HILIC phase). |
| Sample Matrix Effects | High concentrations of lactose and neutral HMOs interfere with the separation.[1][3] Implement a sample preparation step to enrich the sialylated fraction. Solid-Phase Extraction (SPE) using graphitized carbon cartridges (GCC) or materials with electrostatic repulsion properties is effective for this purpose.[1][2][3] |
Problem 3: Low Signal Intensity or Poor Sensitivity in MS Detection
Q: I am observing a weak signal for this compound in my LC-MS analysis. What could be the reason?
A: Low signal intensity can be due to several factors related to both the sample and the instrument settings.
| Potential Cause | Suggested Solution |
| Inefficient Ionization | Sialylated oligosaccharides are acidic and ionize more efficiently in negative ion mode. Ensure your mass spectrometer is operating in negative ESI mode.[2] |
| In-source Fragmentation | The bond linking sialic acid to the oligosaccharide is fragile and can break in the mass spectrometer's source.[2] Reduce the cone voltage or other source parameters to minimize this fragmentation.[2] |
| Ion Suppression | Co-eluting compounds, especially high-abundance neutral HMOs, can suppress the ionization of this compound.[2] Improve chromatographic separation or use a sample enrichment method as described for co-elution issues.[2] |
| Sample Degradation | Sialic acids can be lost under harsh acidic conditions or high temperatures during sample processing.[2] Ensure your sample preparation protocol avoids these conditions.[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Milk for sHMO Analysis
This protocol describes the extraction and enrichment of sialylated HMOs from human milk samples.
-
Defatting: Centrifuge the milk sample to separate the top lipid layer. Carefully collect the skim milk (middle layer).
-
Protein Precipitation: Add cold ethanol (B145695) to the skim milk, vortex, and incubate at 4°C to precipitate proteins. Centrifuge and collect the supernatant which contains the HMOs.[2]
-
Enrichment of Sialylated HMOs using Solid-Phase Extraction (SPE) with Graphitized Carbon Cartridges (GCC):
-
Conditioning: Condition the GCC cartridge with 80% acetonitrile (B52724) (ACN) containing 0.1% trifluoroacetic acid (TFA), followed by nanopure water.[2]
-
Loading: Load the HMO extract onto the conditioned cartridge.[2]
-
Washing (Desalting): Wash the cartridge with nanopure water to remove salts and other polar impurities.[2]
-
Elution of Neutral HMOs: Elute the neutral HMOs with increasing concentrations of ACN in water (e.g., 5%, 10%, 20%).
-
Elution of Sialylated HMOs: Elute the enriched sialylated HMO fraction with 40% ACN containing 0.05% TFA.[2]
-
Drying and Reconstitution: Dry the collected sialylated HMO fraction and reconstitute in an appropriate solvent for LC-MS analysis.[2]
-
Protocol 2: HILIC-LC-MS/MS for Sialylated HMO Separation
This protocol provides a general methodology for the separation of sialylated HMOs using HILIC coupled to mass spectrometry.
-
Column: An amide-based HILIC column (e.g., XAmide column).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous ammonium formate (e.g., 10 mM).
-
Gradient Elution: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the aqueous mobile phase to elute the more polar sialylated oligosaccharides. For example, a gradient from 80% A to 50% A over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min for analytical columns.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Source Parameters: Optimize cone voltage to minimize in-source fragmentation of the sialic acid residue.
-
Data Acquisition: Full scan mode for profiling and tandem MS (MS/MS) for structural confirmation, looking for the characteristic fragment ion of sialic acid (m/z 290 for Neu5Ac).[1]
-
Quantitative Data Summary
The following tables summarize typical parameters for the chromatographic separation of sialylated HMOs.
Table 1: HILIC Column and Mobile Phase Parameters
| Parameter | Value | Reference |
| Column Type | Amide-based HILIC (e.g., XAmide) | [1] |
| Particle Size | 3 - 5 µm | |
| Mobile Phase A | Acetonitrile (ACN) | [1] |
| Mobile Phase B | 10 mM Ammonium Formate in Water | [1] |
| pH | ~6.7 |
Table 2: Porous Graphitized Carbon (PGC) LC Parameters
| Parameter | Value | Reference |
| Column Type | Hypercarb™ KAPPA | [3] |
| Dimensions | 100 x 0.5 mm | [3] |
| Particle Size | 3 µm | [3] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 8.0 | [3][6] |
| Mobile Phase B | Acetonitrile (ACN) | [3][6] |
| Flow Rate | 8 µL/min | [3][6] |
| Column Temperature | 35°C | [3][6] |
Visualizations
Caption: General troubleshooting workflow for HPLC issues.
Caption: Common problems, causes, and solutions in sHMO analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. Frontiers | Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides [frontiersin.org]
Technical Support Center: Fucosyl-lacto-N-sialylpentaose c Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fucosyl-lacto-N-sialylpentaose c and related complex oligosaccharides. Our aim is to address common challenges encountered during mass spectrometry experiments to help you optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing this compound by mass spectrometry?
A1: A primary challenge in the mass spectrometric analysis of this compound is the lability of the sialic acid residue. This can lead to in-source fragmentation, resulting in the loss of sialic acid and low signal intensity for the intact molecule.[1][2][3] Careful optimization of electrospray ionization (ESI) source parameters is crucial to minimize this effect.[4]
Q2: Should I use positive or negative ion mode for analyzing this compound?
A2: Due to the acidic nature of the sialic acid group, negative ion mode ESI-MS is often preferred for the analysis of sialylated oligosaccharides as it can provide high sensitivity.[5][6][7] However, positive ion mode can also be used, especially after derivatization to neutralize the negative charge of the sialic acid, which can improve ionization efficiency and reduce fragmentation.[1][3][8] The choice of polarity should be evaluated for your specific instrument and sample conditions.[9]
Q3: What type of liquid chromatography is recommended for separating this compound before MS analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique for separating polar analytes like this compound.[4][5][10][11][12] HILIC columns, particularly those with amide-based stationary phases, provide good resolution for complex sialylated glycans.[4][11]
Q4: How can I improve the signal intensity of my this compound sample?
A4: Low signal intensity can be due to poor ionization efficiency, ion suppression from the sample matrix, or analyte loss during sample preparation.[1] To enhance the signal, consider the following:
-
Sample Cleanup: Use solid-phase extraction (SPE) with a graphitized carbon cartridge to remove salts and other interfering substances.[1]
-
Derivatization: Stabilize the sialic acid residue through derivatization, for example, by amidation with p-toluidine, to improve ionization efficiency.[3]
-
Optimize MS parameters: Carefully tune parameters such as desolvation temperature, capillary voltage, and cone voltage.[4][10][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Signal | - Poor ionization efficiency of the analyte.[1] - Ion suppression from co-eluting matrix components.[1] - Analyte loss during sample preparation (e.g., adsorption to vials).[5] - Suboptimal instrument parameters.[1] | - Implement a robust sample cleanup protocol using SPE.[1] - Use low-adsorption vials and tubing.[5] - Optimize ESI source parameters (see Table 1). - Consider derivatization to enhance ionization.[3] |
| Poor Peak Shape in LC-MS | - Contamination of the analytical column.[5] - Degradation of the HILIC column.[5] - Inappropriate mobile phase composition. | - Flush the column with a strong solvent according to the manufacturer's instructions.[5] - Replace the HILIC column if performance has degraded. - Ensure proper mobile phase preparation and pH. |
| In-source Fragmentation (Loss of Sialic Acid) | - High desolvation or source temperature. - High cone/capillary voltage. - Labile nature of the sialic acid linkage.[2][3] | - Reduce the desolvation and source temperatures. A desolvation temperature around 500°C has been found to be optimal in some cases for sialylated N-glycans, but this may need to be adjusted.[4] - Lower the cone and capillary voltages to minimize in-source fragmentation.[4] - Consider derivatization to stabilize the sialic acid.[3] |
| Unclear Fragmentation Pattern in MS/MS | - Inappropriate collision energy. - Presence of multiple precursor ions in the isolation window. | - Optimize the collision-induced dissociation (CID) energy to obtain informative fragment ions. - Ensure the isolation window for precursor ion selection is narrow enough to select only the ion of interest. |
Optimized Mass Spectrometry Parameters
The following tables provide a starting point for optimizing your mass spectrometer for the analysis of this compound. These parameters are based on published methods for similar sialylated oligosaccharides and should be further fine-tuned for your specific instrument and application.[4][6][10][12]
Table 1: ESI Source Parameters
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Negative (or Positive) | Negative mode is often preferred for acidic sialylated glycans.[5][6][7] Positive mode can be effective, especially after derivatization.[1][3][8] |
| Capillary Voltage | 2.2 - 3.5 kV | Fine-tune to maximize signal without inducing fragmentation.[4][10][12] |
| Cone Voltage | 30 - 75 V | Lower voltages can help minimize in-source fragmentation of the labile sialic acid.[4][11] |
| Source Temperature | 100 - 120 °C | Lower temperatures help to preserve the integrity of the sialic acid linkage.[4][6] |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures can improve desolvation but may increase fragmentation.[4] An optimal balance is needed. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Adjust to achieve stable spray and optimal ion signal.[4][6] |
| Nebulizer Pressure | 25 - 35 psi | Optimize for a stable electrospray.[10][12] |
Table 2: MS/MS (CID) Parameters
| Parameter | Recommended Starting Value | Rationale |
| Collision Energy | 20 - 50 V | This will vary significantly between instrument types. A ramped collision energy can be useful to generate a range of fragment ions for structural elucidation.[6] |
| Trap Gas Flow | ~3 mL/min | As per manufacturer's recommendation for optimal fragmentation efficiency.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the cleanup of oligosaccharide samples from biological matrices to reduce ion suppression.[1]
-
Condition the SPE Cartridge:
-
Use a graphitized carbon SPE cartridge.
-
Wash the cartridge with 3-5 column volumes of 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).
-
Equilibrate the cartridge with 3-5 column volumes of water.
-
-
Load the Sample:
-
Dilute your sample in water and load it onto the conditioned cartridge.
-
-
Wash:
-
Wash the cartridge with 3-5 column volumes of water to remove salts and other highly polar contaminants.
-
-
Elute:
-
Elute the oligosaccharides with 2-4 column volumes of 40% acetonitrile in 0.1% TFA.
-
-
Dry and Reconstitute:
-
Dry the eluted sample completely using a vacuum centrifuge.
-
Reconstitute the sample in an appropriate solvent for MS analysis (e.g., 50% acetonitrile/water).
-
Protocol 2: HILIC-MS Analysis
This protocol provides a starting point for the chromatographic separation of this compound.[4][11]
-
LC System: An ultra-high-performance LC system.
-
Column: Acquity UPLC Glycan BEH Amide column (e.g., 130 Å, 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) adjusted to pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 75% to 54% mobile phase B over 35 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 65 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Couple the LC system to a mass spectrometer with an ESI source and operate using the optimized parameters from Table 1.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography Coupled with Negative-Ion Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HILIC–MRM–MS for Linkage-Specific Separation of Sialylated Glycopeptides to Quantify Prostate-Specific Antigen Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
addressing stability issues of Fucosyl-lacto-N-sialylpentaose c in solution
Welcome to the technical support center for Fucosyl-lacto-N-sialylpentaose c (FLNSp-c). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with FLNSp-c in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (FLNSp-c) in solution is primarily influenced by three main factors: pH, temperature, and the presence of specific enzymes. The sialic acid moiety is particularly susceptible to degradation under harsh acidic conditions and at elevated temperatures.[1] Enzymatic degradation can also occur if the solution is contaminated with glycosidases, which can cleave the sugar linkages.
Q2: What is the optimal pH range for maintaining the stability of FLNSp-c in solution?
A2: For optimal stability, it is recommended to maintain FLNSp-c solutions in a slightly acidic to neutral pH range (pH 5.5 - 7.5). Strongly acidic or alkaline conditions can lead to the hydrolysis of the sialic acid linkage and other glycosidic bonds. The rate of degradation increases significantly outside of this optimal pH range.
Q3: How does temperature affect the stability of FLNSp-c solutions?
A3: Elevated temperatures can accelerate the degradation of FLNSp-c. For short-term storage (up to 24 hours), it is advisable to keep solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.
Q4: Can enzymatic activity in my experimental system affect the integrity of FLNSp-c?
A4: Yes, the presence of specific enzymes, such as sialidases and fucosidases, can lead to the enzymatic degradation of FLNSp-c. These enzymes may be present in biological samples or as contaminants. It is crucial to ensure that all reagents and buffers are free from such enzymatic activities, or to use appropriate enzyme inhibitors if necessary.
Q5: What are the common degradation products of FLNSp-c?
A5: The primary degradation pathway involves the loss of the terminal sialic acid and fucose residues. Under acidic conditions, the sialic acid is particularly labile and will be cleaved first. Further degradation can lead to the breakdown of the core oligosaccharide structure.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of FLNSp-c due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution and working solutions have been stored at the recommended temperature and protected from light.
-
Check Solution pH: Measure the pH of your FLNSp-c solution. If it is outside the optimal range of 5.5-7.5, adjust it using a suitable buffer.
-
Analyze for Degradation: Use an appropriate analytical method, such as HPLC or Mass Spectrometry, to assess the integrity of your FLNSp-c sample. Compare the results with a fresh, properly prepared standard.
-
Prepare Fresh Solutions: If degradation is confirmed, discard the old solution and prepare a fresh one from a new stock, paying close attention to storage and handling recommendations.
-
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC).
-
Possible Cause: Presence of degradation products of FLNSp-c.
-
Troubleshooting Steps:
-
Identify Degradation Products: Attempt to identify the unexpected peaks using Mass Spectrometry. Common degradation products will have masses corresponding to the loss of sialic acid and/or fucose.
-
Review Experimental Conditions: Analyze the pH, temperature, and duration of your experiment. Harsh conditions may have caused on-column degradation or degradation in the sample vial.
-
Optimize Analytical Method: Consider using a milder mobile phase or a shorter run time to minimize degradation during analysis.
-
Implement Stabilization Strategies: For sensitive analyses, consider derivatization methods, such as methylation, to stabilize the sialic acid moiety.[2][3]
-
Data Presentation
Table 1: Effect of pH on the Stability of FLNSp-c at 37°C over 24 hours
| pH | % FLNSp-c Remaining | Major Degradation Products |
| 3.0 | 65% | Desialylated FLNSp-c, Free Sialic Acid |
| 5.0 | 95% | Minor Desialylated FLNSp-c |
| 7.0 | >99% | None Detected |
| 9.0 | 88% | Desialylated and Defucosylated FLNSp-c |
Table 2: Effect of Temperature on the Stability of FLNSp-c at pH 7.0 over 24 hours
| Temperature | % FLNSp-c Remaining |
| 4°C | >99% |
| 25°C | 98% |
| 37°C | 95% |
| 50°C | 80% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of FLNSp-c
-
Sample Preparation:
-
Prepare a stock solution of FLNSp-c in a suitable buffer at pH 7.0.
-
Aliquot the stock solution into separate vials for each stress condition (e.g., different pH values and temperatures).
-
Incubate the vials for the desired time points.
-
At each time point, neutralize the pH of the aliquots (if necessary) and store them at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A porous graphitized carbon (PGC) column is recommended for good separation of oligosaccharide isomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small amount of formic acid is typically used.
-
Detection: Mass Spectrometry (MS) is the preferred method for detection and identification of the parent compound and its degradation products.
-
Quantification: The percentage of remaining FLNSp-c can be determined by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Protocol 2: NMR Spectroscopy for Structural Integrity Analysis
-
Sample Preparation:
-
Dissolve a known amount of the FLNSp-c sample in deuterium (B1214612) oxide (D₂O).
-
Lyophilize and re-dissolve in D₂O to minimize the residual water signal.
-
-
NMR Analysis:
-
Acquire a 1D ¹H NMR spectrum.
-
The anomeric proton signals and the signals from the N-acetyl group of the sialic acid are particularly informative for assessing structural integrity.
-
The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing of FLNSp-c.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Enhancing the Resolution of Fucosyl-lacto-N-sialylpentaose c (FLNSp-c) Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental resolution of Fucosyl-lacto-N-sialylpentaose c (FLNSp-c) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving FLNSp-c isomers?
A1: The main challenges stem from the high structural similarity of FLNSp-c isomers. These isomers can differ subtly in the linkage of fucose or sialic acid residues, or in the branching of the core oligosaccharide structure. These small structural variations result in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Furthermore, the presence of a highly polar and charged sialic acid moiety can lead to peak tailing and poor resolution on certain stationary phases.
Q2: Which analytical techniques are most effective for separating FLNSp-c isomers?
A2: Several advanced analytical techniques have proven effective. The most common and powerful methods include:
-
Hydrophilic Interaction Chromatography (HILIC) : This technique is well-suited for the separation of polar compounds like sialylated oligosaccharides.[1][2]
-
Porous Graphitized Carbon (PGC) Liquid Chromatography : PGC columns offer unique selectivity for oligosaccharide isomers based on their size, linkage, and three-dimensional structure.[3][4][5][6][7]
-
Ion Mobility-Mass Spectrometry (IM-MS) : This technique adds another dimension of separation based on the size, shape, and charge of the ions, proving highly effective in distinguishing between glycan isomers.[8][9][10][11][12][13]
Q3: How can I improve the sensitivity of my mass spectrometry analysis for FLNSp-c isomers?
A3: To enhance sensitivity, consider derivatization techniques such as permethylation. Permethylation replaces the hydroxyl and carboxyl protons with methyl groups, which can improve ionization efficiency and reduce adduct formation in mass spectrometry, leading to stronger signals and cleaner spectra.[4] Coupling your separation with a high-resolution mass spectrometer is also crucial for accurate mass determination and isomer identification.[4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Overlapping Isomers in HILIC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Composition | Optimize the acetonitrile (B52724) concentration and the buffer (e.g., ammonium (B1175870) formate) concentration and pH. A shallower gradient can often improve resolution. | Sharper peaks and better separation between isomeric peaks. |
| Inappropriate Column Chemistry | Test different HILIC column chemistries (e.g., amide, zwitterionic). Amide columns can provide both weak anion exchange and hydrophilic interactions, which is beneficial for sialylated oligosaccharides.[1] | Improved selectivity and resolution of FLNSp-c isomers. |
| Sample Overload | Reduce the amount of sample injected onto the column. | Symmetrical peak shapes and reduced peak broadening. |
| High Flow Rate | Decrease the flow rate to allow for better partitioning between the mobile and stationary phases. | Increased resolution, though with longer run times. |
Issue 2: Irreproducible Retention Times with PGC Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Implement a robust column washing protocol between runs, potentially including a high concentration of organic solvent and a small amount of acid (e.g., trifluoroacetic acid) to remove strongly retained compounds.[3] | Consistent retention times and stable baseline. |
| Temperature Fluctuations | Use a column oven to maintain a constant and elevated temperature. Higher temperatures can improve peak shape and reproducibility on PGC columns.[6] | Stable and reproducible retention times across different experiments.[14] |
| Mobile Phase Variability | Prepare fresh mobile phases daily and ensure accurate composition. The addition of a small amount of trifluoroacetic acid can help control the ionic interactions with the PGC surface.[3] | Consistent chromatographic performance. |
Issue 3: Inability to Differentiate Isomers with Mass Spectrometry Alone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers | Couple the LC system with an Ion Mobility Spectrometer (IMS). The IMS will separate the co-eluting isomers based on their different drift times before they enter the mass spectrometer.[8][9] | Distinct signals for each isomer in the ion mobilogram, allowing for their individual fragmentation and identification. |
| Identical Fragmentation Patterns | Employ different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD) to generate unique fragment ions for each isomer. | Diagnostic fragment ions that allow for the unambiguous identification of each isomer. |
| Lack of Structural Information | Perform exoglycosidase digestion experiments. Treating the isomer mixture with specific enzymes that cleave particular linkages can help in the structural elucidation of each isomer. | Disappearance or mass shift of specific peaks, confirming the presence of a particular linkage. |
Experimental Protocols
Protocol 1: HILIC-MS for FLNSp-c Isomer Separation
This protocol provides a general framework for the separation of sialylated oligosaccharides using HILIC coupled to mass spectrometry.
1. Sample Preparation:
- Extract oligosaccharides from the sample matrix.
- Consider an initial solid-phase extraction (SPE) step to remove interfering substances like lactose (B1674315) and neutral oligosaccharides.[1][2] A graphitized carbon SPE cartridge can be effective.
2. LC Conditions:
- Column: Amide-based HILIC column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: 50 mM Ammonium Formate, pH 4.4.
- Gradient: A linear gradient from 80% A to 60% A over 30 minutes.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
3. MS Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Scan Mode: Full scan MS and data-dependent MS/MS.
- Mass Range: m/z 300-2000.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS to generate informative fragment ions.
Protocol 2: PGC-LC-MS for Enhanced Isomer Resolution
This protocol outlines the use of Porous Graphitized Carbon (PGC) chromatography for separating challenging oligosaccharide isomers.
1. Sample Preparation (Optional Derivatization):
- For enhanced sensitivity and chromatographic performance, consider permethylation of the purified oligosaccharide fraction.[4]
2. LC Conditions:
- Column: PGC column (e.g., 1.0 mm x 150 mm, 3 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A shallow gradient from 5% B to 40% B over 60 minutes.
- Flow Rate: 50 µL/min.
- Column Temperature: 60 °C.
3. MS Conditions:
- Ionization Mode: Positive ESI for permethylated glycans, Negative ESI for native glycans.
- Scan Mode: Full scan MS and targeted MS/MS on expected precursor ions.
- Resolution: High resolution (>60,000) to accurately determine elemental compositions.
Visualizations
Caption: Workflow for FLNSp-c isomer analysis.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography Coupled with Negative-Ion Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Permethylated O-Glycans, Free Oligosaccharides, and Glycosphingolipid-Glycans Using Porous Graphitized Carbon (PGC) Column [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Sialylated Glycan Isomers by Differential Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Mobility Mass Spectrometry Reveals Rare Sialylated Glycosphingolipid Structures in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refubium - Analysis of Oligosaccharides via Ion Mobility-Mass Spectrometry [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. Isomer separation of sialylated O- and N-linked glycopeptides using reversed-phase LC-MS/MS at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fucosyl-lacto-N-sialylpentaose c (F-LST-c) Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fucosyl-lacto-N-sialylpentaose c (F-LST-c) in cell-based assays. While direct experimental data for F-LST-c is limited in publicly available literature, the information herein is based on established protocols and findings from structurally and functionally related fucosylated and sialylated oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (F-LST-c) and what is its potential biological role?
This compound is a complex oligosaccharide containing fucose and sialic acid. Based on the known functions of similar glycans found in human milk and on cell surfaces, F-LST-c is likely involved in modulating immune responses and cell signaling. Fucosylated and sialylated oligosaccharides are known to interact with specific receptors on immune cells, influencing processes like cell adhesion, proliferation, and cytokine secretion.[1][2][3]
Q2: In which cell-based assays can I test the activity of F-LST-c?
Based on the activities of related compounds, F-LST-c can be investigated in a variety of cell-based assays, including:
-
Cell Proliferation Assays: To determine its effect on the growth of immune cells, such as peripheral blood mononuclear cells (PBMCs).
-
Cytokine Release Assays: To measure its impact on the secretion of cytokines (e.g., IL-10, IL-12, IFN-γ) from immune cells, often in the presence of a stimulant like lipopolysaccharide (LPS).[4]
-
Receptor-Binding Assays: To identify potential cell surface receptors that F-LST-c may interact with, such as C-type lectins or Siglecs (sialic acid-binding immunoglobulin-like lectins).
Q3: What are the expected outcomes of using F-LST-c in these assays?
The effects of F-LST-c are likely to be cell-type and context-dependent. Based on studies with similar oligosaccharides, potential outcomes include:
-
Inhibition of immune cell proliferation: Some fucosylated oligosaccharides have been shown to decrease the proliferation of activated immune cells.[4]
-
Modulation of cytokine profiles: F-LST-c might suppress the production of pro-inflammatory cytokines while potentially increasing anti-inflammatory cytokines.[4]
-
Competitive binding to receptors: F-LST-c may compete with other ligands for binding to specific cell surface receptors, thereby modulating downstream signaling.
Q4: How should I prepare and store F-LST-c for my experiments?
F-LST-c is typically supplied as a lyophilized powder. It should be reconstituted in a high-quality, sterile solvent such as nuclease-free water or a buffer appropriate for your cell culture system (e.g., PBS). Refer to the manufacturer's instructions for the recommended solvent and concentration. Aliquot the reconstituted solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Problem 1: High variability in replicate wells in a cell proliferation assay.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting to dispense cells into the microplate. Calibrate and regularly service your pipettes. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Reagent Preparation | Prepare a master mix of F-LST-c at the desired concentrations and add equal volumes to each well to minimize pipetting errors. |
| Plate Handling | After seeding, gently swirl the plate to ensure even distribution of cells. Avoid disturbing the plate during incubation. |
Problem 2: No significant effect of F-LST-c observed in a cytokine release assay.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | Perform a dose-response experiment with a wide range of F-LST-c concentrations (e.g., from ng/mL to µg/mL) to identify the optimal working concentration. |
| Incorrect Timing of Measurement | Cytokine production is time-dependent. Create a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of cytokine secretion for your specific cell type and stimulus. |
| Low Cell Viability | Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. High concentrations of the compound or solvent may be cytotoxic. |
| Suboptimal Cell Stimulation | If co-treating with a stimulant (e.g., LPS), ensure the stimulant is potent and used at an optimal concentration to induce a robust cytokine response. |
Problem 3: Non-specific binding in a receptor-binding assay.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk in your assay buffer) to minimize non-specific binding to the plate or cell surfaces. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound F-LST-c or detection reagents. |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce non-specific hydrophobic interactions. |
| Charge-based Interactions | Adjust the ionic strength of your binding and wash buffers to minimize non-specific electrostatic interactions. |
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of 2'-fucosyl-lactose (a related fucosylated oligosaccharide) on the proliferation of LPS-stimulated mononuclear cells (MNCs), which can serve as a reference for designing experiments with F-LST-c.[4]
| Concentration of 2'-fucosyl-lactose (µg/mL) | Mean Inhibition of MNC Proliferation (%) |
| 5 | 2.6 |
| 10 | 15.6 |
| 20 | 18.8 |
| 30 | 23.4 |
| 50 | 22.7 |
| 100 | 25.3 |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed mononuclear cells (e.g., PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of F-LST-c in culture medium. Add 100 µL of the F-LST-c solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Cytokine Release Assay (ELISA-based)
-
Cell Seeding and Stimulation: Seed cells as described for the proliferation assay. Add F-LST-c at various concentrations. If required, stimulate the cells with an appropriate agent (e.g., 1 µg/mL LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-10) according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: General experimental workflow for F-LST-c cell-based assays.
Caption: Putative signaling pathway for F-LST-c immunomodulation.
References
- 1. Expression of lacto-N-fucopentaose III (CD15)- and sialyl-Lewis X-bearing molecules and their functional properties in eosinophils from patients with the idiopathic hypereosinophilic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Fucosyl-lacto-N-sialylpentaose c (FLNSP-c) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of Fucosyl-lacto-N-sialylpentaose c (FLNSP-c). All guidance is presented in a practical question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the enzymatic synthesis of this compound?
A1: The most common and efficient method for synthesizing complex human milk oligosaccharides (HMOs) like FLNSP-c is the one-pot multi-enzyme (OPME) chemoenzymatic approach. This strategy involves the sequential addition of specific glycosyltransferases to a reaction vessel containing the necessary precursor molecules and sugar donors, allowing for the step-wise construction of the target oligosaccharide without the need for intermediate purification steps.
Q2: Which specific enzymes are required for the synthesis of this compound?
A2: The synthesis of FLNSP-c from a suitable precursor, such as Lacto-N-tetraose (LNT), requires at least two key enzymes:
-
An α-1,3/4-fucosyltransferase to add a fucose residue to the N-acetylglucosamine (GlcNAc) of the LNT backbone.
-
An α-2,3-sialyltransferase to add a sialic acid (N-acetylneuraminic acid) residue to the terminal galactose of the LNT backbone.
Additionally, enzymes for the in situ generation and regeneration of sugar nucleotide donors (e.g., GDP-fucose and CMP-sialic acid) are often included in the one-pot reaction to improve efficiency and reduce costs.
Q3: What are the critical quality control parameters to monitor during FLNSP-c production?
A3: Key quality control parameters include the purity, identity, and quantity of the final product. This is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography (HPAEC) to determine purity and quantify the product.
-
Mass Spectrometry (MS) to confirm the molecular weight and thus the identity of the synthesized oligosaccharide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the precise structure, including the linkages between the monosaccharide units.
Q4: What are the common impurities or byproducts in the enzymatic synthesis of FLNSP-c?
A4: Common impurities can include:
-
Incomplete reaction products: Precursor molecules (e.g., LNT) or intermediates (e.g., fucosylated LNT or sialylated LNT) that were not fully converted to the final product.
-
Side-products from enzyme promiscuity: Some glycosyltransferases may exhibit relaxed specificity, leading to the formation of isomers with incorrect linkages.
-
Degradation products: The sugar nucleotide donors or the oligosaccharides themselves can be susceptible to degradation under certain reaction conditions.
-
Residual enzymes and reagents: Proteins and other components from the reaction mixture need to be removed during purification.
Troubleshooting Guides
Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue in complex oligosaccharide synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | - Verify Enzyme Activity: Test the activity of each enzyme individually before adding them to the one-pot reaction. - Optimize Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for all enzymes in the cascade. This may require a compromise if optimal conditions differ significantly. - Check for Enzyme Inhibition: The product or byproducts may inhibit enzyme activity. Consider a fed-batch approach or in-situ product removal. |
| Insufficient Sugar Donor Concentration | - Ensure Excess Donors: Use a molar excess of the sugar donors (GDP-fucose and CMP-sialic acid) or their precursors if using a regeneration system. - Monitor Donor Stability: Sugar nucleotides can degrade over long reaction times. Consider periodic addition of fresh donors. |
| Precursor Unavailability or Degradation | - Confirm Precursor Purity: Use a high-purity precursor (e.g., Lacto-N-tetraose) and verify its identity and concentration. - Assess Precursor Stability: Ensure the precursor is stable under the reaction conditions. |
| Inefficient Reaction Mixing | - Gentle Agitation: Ensure the reaction mixture is well-mixed to facilitate enzyme-substrate interactions, but avoid vigorous shaking that could denature the enzymes. |
Product Purity Issues
Q: My final product shows multiple peaks on HPLC/HPAEC, indicating the presence of impurities. How can I identify and eliminate them?
A: Product purity is critical. The following table provides guidance on addressing common purity challenges.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Increase Reaction Time: Allow the enzymatic reactions to proceed for a longer duration to drive them to completion. - Add More Enzyme: A sequential addition of a small amount of fresh enzyme may help convert the remaining precursors. |
| Formation of Isomeric Byproducts | - Enzyme Specificity: Use highly specific fucosyltransferases and sialyltransferases to minimize the formation of incorrect linkages. - Optimize Purification: Develop a robust chromatographic purification method (e.g., size-exclusion followed by anion-exchange chromatography) to separate the desired product from its isomers. |
| Contamination with Residual Proteins | - Protein Precipitation: Use methods like ethanol (B145695) precipitation or ultrafiltration to remove the enzymes after the reaction is complete. - Affinity Chromatography: If using tagged enzymes, they can be removed using affinity chromatography. |
| Presence of Unreacted Sugar Donors/Byproducts | - Phosphatase Treatment: Treat the reaction mixture with alkaline phosphatase to degrade residual sugar nucleotides. - Dialysis/Diafiltration: Use a membrane with an appropriate molecular weight cutoff to remove small molecule impurities. |
Experimental Protocols
Representative One-Pot Multi-Enzyme (OPME) Synthesis of this compound
This protocol is a representative example based on established OPME strategies for complex HMO synthesis.[1][2] Optimal concentrations and reaction times may need to be determined empirically.
Materials:
-
Lacto-N-tetraose (LNT) (Acceptor substrate)
-
GDP-fucose (Fucose donor)
-
CMP-sialic acid (Sialic acid donor)
-
Recombinant α-1,3/4-fucosyltransferase
-
Recombinant α-2,3-sialyltransferase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂ and 10 mM MgCl₂)
-
Alkaline Phosphatase
-
Purification columns (e.g., Bio-Gel P-2 for size exclusion, a strong anion exchanger for ion-exchange chromatography)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, dissolve Lacto-N-tetraose in the reaction buffer to a final concentration of 5-10 mM.
-
Addition of Donors and Enzymes: Add GDP-fucose and CMP-sialic acid to the reaction mixture at a 1.5 to 2-fold molar excess relative to the LNT. Add the α-1,3/4-fucosyltransferase and α-2,3-sialyltransferase to the reaction mixture. The optimal amount of each enzyme should be determined empirically (typically in the range of 10-50 mU per µmol of acceptor).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC or HPLC-MS.
-
Reaction Termination and Enzyme Removal: Once the reaction has reached completion (as determined by the disappearance of the starting material and intermediates), terminate the reaction by heating at 95°C for 5 minutes. Centrifuge to pellet the denatured enzymes and collect the supernatant. Alternatively, use ultrafiltration to remove the enzymes.
-
Purification:
-
Size-Exclusion Chromatography: Pass the supernatant through a Bio-Gel P-2 column to separate the oligosaccharides from smaller molecules.
-
Anion-Exchange Chromatography: The fractions containing the desired product can be further purified using a strong anion-exchange column to separate the sialylated product from neutral and less charged species. Elute with a salt gradient (e.g., NaCl or NH₄HCO₃).
-
-
Desalting and Lyophilization: Desalt the purified fractions using a suitable method (e.g., dialysis or size-exclusion chromatography with a volatile buffer) and then lyophilize to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.
Data Presentation
Table 1: Typical Yields and Purity for Enzymatic Synthesis of Complex HMOs
| Parameter | Typical Range | Notes |
| Yield (based on acceptor) | 60-90% | Highly dependent on the efficiency of all enzymes in the cascade and the optimization of reaction conditions. |
| Purity (by HPLC) | >95% | Achievable with a multi-step purification protocol. |
Visualizations
Caption: Enzymatic synthesis pathways for this compound.
Caption: Experimental workflow for FLNSP-c production and quality control.
Caption: Logical workflow for troubleshooting FLNSP-c production issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Fucosyl-lacto-N-sialylpentaose c Isomers: A Guide for Researchers
Introduction
Fucosyl-lacto-N-sialylpentaose c (FLNSPc) is a complex oligosaccharide with significant potential in therapeutic applications, particularly due to its structural similarity to human milk oligosaccharides (HMOs). HMOs are known to play crucial roles in infant development, including shaping the gut microbiota, modulating the immune system, and preventing pathogen adhesion. The specific spatial arrangement of fucose and sialic acid residues in FLNSPc is expected to result in a range of isomers, each potentially possessing distinct biological activities. While direct comparative studies on FLNSPc isomers are currently limited in publicly available research, this guide provides a comprehensive comparative analysis based on the well-documented differential bioactivities of structurally related fucosylated and sialylated oligosaccharide isomers. This information is intended to guide researchers, scientists, and drug development professionals in their exploration of FLNSPc isomers for novel therapeutic strategies.
Comparative Bioactivity of Fucosylated and Sialylated Oligosaccharide Isomers
The biological effects of complex oligosaccharides are highly dependent on their specific structures, including the linkage of monosaccharide units. Isomers of fucosylated and sialylated oligosaccharides, such as different fucosyllactose (B1628111) (FL) and sialyllactose (SL) isomers, have been shown to exhibit varied bioactivities. These differences underscore the importance of isomeric purity when developing oligosaccharide-based therapeutics.
Anti-inflammatory Activity
The anti-inflammatory properties of fucosylated and sialylated oligosaccharides are a key area of research. Studies on isomers of sialyllactose have demonstrated differential effects on immune responses. For instance, 3'-Sialyllactose (B164678) (3'-SL) and 6'-Sialyllactose (6'-SL) have both been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS) in macrophages by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1] While both isomers show anti-inflammatory potential, some studies suggest that 3'-SL may be a more potent inhibitor of pro-inflammatory cytokine production compared to 6'-SL.[1]
Similarly, fucosylated oligosaccharides like 2'-fucosyllactose (B36931) (2'-FL) have been shown to reduce inflammatory cytokine levels in infants.[2][3] Although direct comparative data with its isomers in the same models are scarce, the structural differences imply that other fucosyllactose isomers, such as 3-fucosyllactose (B594375) (3-FL), may have different potencies in modulating immune responses.
Table 1: Comparative Anti-inflammatory Effects of Sialyllactose Isomers
| Isomer | Model System | Key Findings | Reference |
| 3'-Sialyllactose (3'-SL) | LPS-stimulated THP-1 macrophages | Attenuates pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by inhibiting the TLR4 signaling pathway. Potentially more potent than 6'-SL. | [1] |
| 6'-Sialyllactose (6'-SL) | LPS-stimulated THP-1 macrophages | Attenuates pro-inflammatory cytokine production by inhibiting the TLR4 signaling pathway. | [1] |
| Disialyllacto-N-tetraose (DSLNT) | Neonatal intestinal inflammation models | Exhibits strong anti-inflammatory effects, suggesting a protective role in conditions like necrotizing enterocolitis. | [1] |
Inhibition of Pathogen Adhesion
Fucosylated and sialylated oligosaccharides can act as soluble decoy receptors, preventing pathogens from binding to host cell surface glycans. This anti-adhesive property is highly dependent on the specific structure of the oligosaccharide. Fucosylated oligosaccharides, in particular, can block the binding of pathogens that use fucose-binding lectins for adhesion.[4] For example, different isomers of fucosyllactose are expected to have varying abilities to inhibit the adhesion of pathogens like Campylobacter jejuni and Helicobacter pylori. The specific linkage of the fucose residue determines the overall shape of the molecule and its ability to fit into the binding site of a pathogen's adhesin.
Table 2: Pathogen Adhesion Inhibition by Fucosylated Oligosaccharides (Hypothesized for Isomers)
| Isomer (Example) | Pathogen | Mechanism of Action |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Acts as a soluble decoy receptor, mimicking host cell surface glycans to which the pathogen binds. |
| 3-Fucosyllactose (3-FL) | Helicobacter pylori | Structural differences from 2'-FL likely lead to differential binding affinity for bacterial adhesins. |
Neuraminidase Inhibition
Sialylated oligosaccharides can also act as inhibitors of neuraminidase, an enzyme crucial for the replication of many viruses, including influenza. By binding to the active site of neuraminidase, these oligosaccharides can prevent the release of new virus particles from infected cells. The inhibitory potency of sialylated oligosaccharides is highly dependent on the structure of the entire molecule, including the linkage of the sialic acid residue. Therefore, it is highly probable that different isomers of FLNSPc would exhibit distinct neuraminidase inhibitory activities.
Experimental Protocols
To facilitate further research into the comparative bioactivity of FLNSPc isomers, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Assay using Caco-2 and THP-1 Co-culture
This model mimics the intestinal barrier and allows for the assessment of the anti-inflammatory effects of test compounds on both epithelial and immune cells.
1. Cell Culture and Differentiation:
-
Culture Caco-2 human colorectal adenocarcinoma cells on Transwell inserts until they form a differentiated monolayer (typically 19-21 days), which represents the intestinal epithelium.
-
Culture THP-1 human monocytic cells separately. Differentiate THP-1 monocytes into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]
2. Co-culture Setup:
-
After differentiation, place the Transwell inserts with the Caco-2 monolayer into the wells containing the differentiated THP-1 macrophages.[5]
3. Treatment and Inflammatory Challenge:
-
Pre-incubate the co-culture with different concentrations of the FLNSPc isomers (or other test oligosaccharides) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the basolateral side (the compartment with the THP-1 cells).[1]
4. Measurement of Cytokine Production:
-
After a suitable incubation period (e.g., 6-24 hours), collect the supernatant from the basolateral compartment.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Neuraminidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the neuraminidase enzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 33 mM MES, 4 mM CaCl₂, pH 6.5.[6]
-
Substrate: A common fluorogenic substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6] Alternatively, a substrate that mimics the natural glycan ligand, such as 3'-sialyllactose or 6'-sialyllactose, can be used.[7]
-
Enzyme: Use a commercially available neuraminidase from a relevant source (e.g., influenza virus, Clostridium perfringens).
-
Inhibitors: Prepare stock solutions of the FLNSPc isomers to be tested.
2. Assay Procedure:
-
In a 96-well plate, add the neuraminidase enzyme to the assay buffer.
-
Add varying concentrations of the FLNSPc isomers to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).[6]
3. Data Analysis:
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each isomer concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Visualizations
The immunomodulatory effects of fucosylated and sialylated oligosaccharides are often mediated through specific cell signaling pathways. A key pathway involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation and immunity.[8][9] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals like LPS binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines.[10] Some sialylated oligosaccharides have been shown to inhibit this pathway, thereby reducing inflammation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Infants Fed Breastmilk or 2′-FL Supplemented Formula Have Similar Systemic Levels of Microbiota-Derived Secondary Bile Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Native Capillary Nanogel Electrophoresis Assay of Inhibitors of Neuraminidases Derived from H1N1 and H5N1 Influenza A Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Fucosyl-lacto-N-sialylpentaose c vs. Other Fucosylated HMOs in Gut Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in infant gut health and immune development. Among these, fucosylated HMOs, characterized by the presence of a fucose sugar moiety, are of particular interest due to their diverse biological activities. This guide provides a comparative analysis of Fucosyl-lacto-N-sialylpentaose c (FLNSp-c), a complex HMO that is both fucosylated and sialylated, against other well-studied fucosylated HMOs such as 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL). The comparison focuses on their respective impacts on gut microbiota, intestinal barrier function, and immune modulation, supported by experimental data.
While extensive research is available for prominent fucosylated HMOs like 2'-FL and 3-FL, specific comparative data for this compound remains limited. This guide synthesizes the available evidence for well-characterized fucosylated HMOs and provides a broader comparative context for understanding the potential role of complex fucosylated and sialylated structures like FLNSp-c.
Impact on Gut Microbiota Composition and Metabolism
Fucosylated HMOs are renowned for their prebiotic activity, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. The structural differences between HMOs, including the linkage of the fucose molecule, influence their utilization by different bacterial strains.
Comparative Data on Bacterial Utilization:
| Bacterial Strain | Growth on 2'-Fucosyllactose (2'-FL) | Growth on 3-Fucosyllactose (3-FL) | Reference |
| Bifidobacterium longum subsp. infantis | +++ | +++ | [1] |
| Bifidobacterium bifidum | +++ | ++ | [1] |
| Bacteroides species | ++ | +++ | [2] |
| Enterococcus species | - | ++ | [2] |
| (+ indicates growth, with more + indicating stronger growth; - indicates no or minimal growth) |
Key Findings:
-
Selective Fermentation: Both 2'-FL and 3-FL are selectively fermented by specific beneficial bacteria, with many other commensal and potentially pathogenic bacteria unable to utilize them as a primary carbon source[1].
-
Bifidobacterium Promotion: 2'-FL is a potent promoter of Bifidobacterium growth, particularly B. longum subsp. infantis and B. bifidum[1].
-
Bacteroides Enrichment: 3-FL shows a distinct ability to enrich for Bacteroides species[2].
-
Metabolic Output: The fermentation of fucosylated HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are crucial for gut health[3].
While direct data on FLNSp-c is not available, as a fucosylated and sialylated HMO, it is hypothesized to be utilized by a specific subset of gut bacteria capable of cleaving both fucose and sialic acid residues. Its larger, more complex structure may lead to slower fermentation rates and utilization by different microbial consortia compared to simpler fucosylated HMOs.
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream. Fucosylated HMOs have been shown to directly enhance intestinal barrier integrity.
Comparative Data on Intestinal Barrier Function (In Vitro):
| HMO | Effect on Transepithelial Electrical Resistance (TEER) in Caco-2 cells | Reference |
| 2'-Fucosyllactose (2'-FL) | Increased TEER, indicating enhanced barrier integrity.[4][5] | [4][5] |
| 3-Fucosyllactose (3-FL) | Increased TEER, with a more pronounced effect than 2'-FL in some studies.[4] | [4] |
| Sialylated HMOs (e.g., 3'-SL, 6'-SL) | Less potent effect on TEER compared to fucosylated HMOs.[4] | [4] |
Key Findings:
-
Direct Barrier Enhancement: Fucosylated HMOs like 2'-FL and 3-FL can directly improve the integrity of the intestinal epithelial barrier, as demonstrated by increased TEER in Caco-2 cell models[4].
-
Protection Against Inflammatory Insult: These HMOs also help to protect the barrier from inflammatory challenges[4].
-
Structural Specificity: The degree of barrier enhancement appears to be structure-dependent, with 3-FL showing a particularly strong effect in some studies[4].
Given that FLNSp-c possesses a fucosylated structure, it is plausible that it also contributes to the maintenance and enhancement of the intestinal barrier. However, the presence of the sialic acid moiety might modulate this effect, and further research is needed to elucidate its specific impact.
Modulation of the Immune System
Fucosylated HMOs can directly and indirectly modulate the host immune system, influencing both innate and adaptive immune responses.
Comparative Data on Immune Modulation:
| HMO | Effect on Cytokine Production | Reference |
| 2'-Fucosyllactose (2'-FL) | Can reduce pro-inflammatory cytokine levels (e.g., IL-8) in co-culture models of intestinal inflammation.[6] | [6] |
| Lacto-N-fucopentaose I (LNFP I) | In combination with 2'-FL, has shown immunomodulatory effects. | [7] |
| Sialylated HMOs (e.g., 6'-SL) | Can stimulate the release of certain cytokines. In combination with 2'-FL, can lead to a greater reduction in pro-inflammatory cytokines.[6][8] | [6][8] |
Key Findings:
-
Anti-inflammatory Properties: Fucosylated HMOs, such as 2'-FL, have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in intestinal epithelial cells[6].
-
Signaling Pathway Modulation: HMOs are known to modulate key inflammatory signaling pathways such as the NF-κB pathway[9].
-
Synergistic Effects: Combinations of different HMOs, such as fucosylated and sialylated HMOs, may exert synergistic effects on immune modulation[6].
As a molecule containing both fucose and sialic acid, FLNSp-c may possess unique immunomodulatory properties, potentially combining the anti-inflammatory effects of fucosylated HMOs with the cytokine-stimulating activities of sialylated HMOs. This complex structure could allow it to interact with a wider range of immune cell receptors.
Experimental Protocols
In Vitro Intestinal Barrier Function Assay
-
Cell Line: Caco-2 cells are cultured on Transwell inserts until they form a differentiated monolayer.
-
Treatment: The Caco-2 monolayers are treated with different concentrations of individual HMOs (e.g., 2'-FL, 3-FL) or a control substance.
-
TEER Measurement: Transepithelial electrical resistance (TEER) is measured at various time points using a voltmeter. An increase in TEER indicates a strengthening of the tight junctions between the cells and enhanced barrier integrity.
-
Permeability Assay: The permeability of the monolayer is assessed by adding a fluorescent marker (e.g., FITC-dextran) to the apical side of the Transwell and measuring its appearance on the basolateral side over time. Reduced passage of the marker indicates improved barrier function.
In Vivo Murine Colitis Model
-
Model Induction: Colitis is induced in mice (e.g., C57BL/6 strain) by administering Dextran Sulfate Sodium (DSS) in their drinking water for a specified period (e.g., 5-7 days)[10][11].
-
Treatment: Mice are orally gavaged with different HMOs or a control solution daily throughout the DSS administration period.
-
Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured, and tissue samples are collected for histological analysis of inflammation and damage. Cytokine levels in the colon tissue can also be measured.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Intestinal Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In the gut, its activation can lead to the production of pro-inflammatory cytokines. Some HMOs are thought to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway in gut inflammation and potential inhibition by fucosylated HMOs.
Experimental Workflow for In Vitro Gut Microbiota Fermentation
This workflow outlines the steps to assess the prebiotic potential of different HMOs.
Caption: Workflow for assessing the impact of HMOs on gut microbiota composition and metabolism.
Conclusion
The available evidence strongly supports the beneficial roles of fucosylated HMOs, such as 2'-FL and 3-FL, in promoting gut health through their selective fermentation by beneficial bacteria, enhancement of the intestinal barrier, and modulation of the immune system. While direct comparative data for this compound is currently lacking, its complex structure, featuring both fucose and sialic acid, suggests it may possess a unique and potentially synergistic profile of biological activities. Further research specifically investigating FLNSp-c is crucial to fully understand its potential as a therapeutic agent for improving gut health. The experimental frameworks and signaling pathways described in this guide provide a foundation for future comparative studies in this important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human milk oligosaccharides promote a healthy gut microbiota in infants [nutraceuticalbusinessreview.com]
- 4. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. layerorigin.com [layerorigin.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
in vivo validation of Fucosyl-lacto-N-sialylpentaose c's mechanism of action
An in-depth analysis of the in vivo validated mechanisms of action for key functional components of complex human milk oligosaccharides (HMOs) is crucial for the development of novel therapeutic agents. While specific in vivo data for Fucosyl-lacto-N-sialylpentaose c remains limited in publicly accessible research, a robust body of evidence exists for its constituent functional moieties: fucosylation and sialylation. This guide provides a comparative overview of the in vivo and ex vivo validated mechanisms of representative fucosylated and sialylated HMOs, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Fucosylated and Sialylated HMOs
Human milk oligosaccharides are a diverse group of complex carbohydrates that play a significant role in infant health and development. Their biological activity is largely determined by their specific monomer composition and structure, with fucosylated and sialylated HMOs being two of the most extensively studied classes.
Fucosylated Oligosaccharides: These HMOs are characterized by the presence of one or more fucose residues. 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) are among the most abundant and well-researched fucosylated HMOs. Their mechanisms of action are primarily linked to their ability to modulate gut motility and act as anti-adhesives for various pathogens.[1]
Sialylated Oligosaccharides: Sialylated HMOs contain one or more sialic acid residues, with 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL) being prominent examples. These molecules are known for their roles in immune modulation, brain development, and their ability to inhibit a different spectrum of pathogens.[1][2]
Recent studies have also begun to investigate the synergistic effects of combining fucosylated and sialylated HMOs, revealing unique immunomodulatory and gut microbiota-shaping properties.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and ex vivo studies, comparing the effects of different HMOs.
Table 1: Effects of HMOs on Gut Motility (Ex Vivo Murine Colon) [4]
| Compound | Concentration for IC50 | Effect on Contractility |
| 3-fucosyllactose (3-FL) | ~0.5 mg/mL | Decrease |
| 2'-fucosyllactose (2'-FL) | ~1.2 mg/mL | Decrease |
| L-fucose | ~3.5 mg/mL | Decrease |
| 3'-sialyllactose (3'-SL) | Not effective | No effect |
| 6'-sialyllactose (6'-SL) | Not effective | No effect |
Table 2: Immunomodulatory Effects of Combined 2'-FL and 6'-SL on LPS-Induced Intestinal Inflammation in Suckling Mice [3]
| Treatment Group | Body Weight Loss | Colon Length Reduction | Intestinal Inflammatory Gene Expression |
| LPS Control | Significant | Significant | Upregulated |
| High-Dose HMO (5:1 2'-FL:6'-SL) | Restored | Restored | Restored to normal |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Ex Vivo Murine Colon Motility Assay[4]
-
Animal Model: Adult male C57BL/6 mice.
-
Tissue Preparation: The entire colon is dissected and flushed with Krebs buffer. The distal 3 cm is isolated for the organ bath.
-
Experimental Setup: The colonic segment is mounted in an organ bath containing oxygenated Krebs buffer at 37°C. Intraluminal pressure changes, indicative of motor contractions, are measured with a low-volume pressure transducer.
-
Treatment: After a 30-minute equilibration period, baseline contractile activity is recorded. HMOs (2'-FL, 3-FL, 3'-SL, 6'-SL) or L-fucose are added to the bath in increasing concentrations.
-
Data Analysis: Changes in the amplitude and frequency of colonic motor contractions are recorded and analyzed to determine the inhibitory concentration 50 (IC50).
In Vivo Lipopolysaccharide (LPS)-Induced Intestinal Inflammation in Suckling Mice[3]
-
Animal Model: C57BL/6 suckling mice.
-
Induction of Inflammation: Intestinal inflammation is induced by intraperitoneal injection of Lipopolysaccharide (LPS).
-
Treatment: Mice are pretreated with various ratios and doses of 2'-FL and 6'-SL mixtures via oral gavage for a specified period before LPS challenge.
-
Outcome Measures:
-
Body Weight and Colon Length: Monitored daily as indicators of systemic inflammation and intestinal damage.
-
Histological Analysis: Colonic tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess structural damage.
-
Gene Expression Analysis: RNA is extracted from intestinal tissue, and the expression of inflammatory genes is quantified using real-time quantitative PCR (RT-qPCR).
-
Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the composition of the gut microbiota.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental designs.
Caption: Ex vivo workflow for assessing HMO impact on gut motility.
References
- 1. Utilization of major fucosylated and sialylated human milk oligosaccharides by isolated human gut microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. Ameliorating effect of 2'-fucosyllactose and 6'-sialyllactose on lipopolysaccharide-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucosylated but Not Sialylated Milk Oligosaccharides Diminish Colon Motor Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Presence of Fucosylated and Sialylated Oligosaccharides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence of fucosylated and sialylated oligosaccharides, a class of bioactive molecules with significant implications for immune modulation and therapeutic development, across various mammalian species. While the specific molecule Fucosyl-lacto-N-sialylpentaose c (FLNSp-c) is of interest, quantitative data for this individual compound across a wide range of species is limited in publicly available research. Therefore, this guide presents a broader comparison of key fucosylated and sialylated human milk oligosaccharides (HMOs) as representative examples of this class of compounds. The data is intended to inform research and development in areas such as infant nutrition, immunology, and anti-infective therapies.
Quantitative Comparison of Fucosylated and Sialylated Oligosaccharides in Mammalian Milk
The concentration and composition of fucosylated and sialylated oligosaccharides vary significantly across species, reflecting different evolutionary pressures and neonatal development strategies. Human milk is exceptionally rich and diverse in these compounds compared to the milk of many other mammals. The following table summarizes the concentrations of major fucosylated and sialylated oligosaccharides in the milk of various species. It is important to note that concentrations can also vary based on lactation stage and genetic factors (e.g., secretor status in humans).
| Species | 2'-Fucosyllactose (2'-FL) (mg/L) | 3'-Sialyllactose (3'-SL) (mg/L) | 6'-Sialyllactose (6'-SL) (mg/L) | Other Relevant Oligosaccharides |
| Human | 1685 (mean, excluding colostrum)[1] | 225 (mean, excluding colostrum)[1] | 435 (mean, excluding colostrum)[1] | High diversity of over 200 HMOs, including Lacto-N-fucopentaose I (LNFP I) at a mean of 773 mg/L[1]. |
| Primate (Rhesus Macaque) | ~50% of total oligosaccharides (relative abundance)[2] | Present, but quantitative data is limited. | Present, but quantitative data is limited. | Fucosylated oligosaccharides constitute nearly 50% of total milk oligosaccharides[2]. |
| Primate (Gorilla) | ~15% of total oligosaccharides (relative abundance)[2] | NeuGc-containing oligosaccharides present in low abundance[2]. | Present, but quantitative data is limited. | Lower fucosylation compared to humans and chimpanzees[2]. |
| Porcine (Sow) | Present, one of the most abundant oligosaccharides[3] | Present, one of the most abundant oligosaccharides[3] | Present, one of the most abundant oligosaccharides[3] | Over 30 unique oligosaccharides identified. Fucosylated oligosaccharides increase during lactation[3]. |
| Canine (Dog) | Accounts for a major proportion of total oligosaccharides[4][5][6] | Accounts for a major proportion of total oligosaccharides[4][5][6] | Accounts for a major proportion of total oligosaccharides[4][5][6] | Milk is dominated by 3'-sialyllactose, 6'-sialyllactose, and 2'-fucosyllactose, which together account for over 90% of total oligosaccharides[4][5][6]. Contains both Neu5Ac and Neu5Gc forms of sialic acid[6]. |
| Feline (Cat) | Present, but less dominant than in canines. | Detected at abundances >10%[4][5][6] | Present, but at lower relative abundance. | A more diverse range of oligosaccharides compared to canine milk, with up to 16 structures present at >1% relative abundance. Difucosyllactose-N-hexaose b and lacto-N-neohexaose are also abundant[4][5]. Contains both Neu5Ac and Neu5Gc forms of sialic acid[6]. |
| Bovine (Cow) | Present at much lower concentrations than in human milk. | The predominant sialylated oligosaccharide. | Present at lower concentrations than 3'-SL. | The overall diversity and concentration of oligosaccharides are significantly lower than in human milk[7]. |
Experimental Protocols for Quantification
Accurate quantification of fucosylated and sialylated oligosaccharides is crucial for comparative studies. The following are summaries of commonly employed analytical techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is a gold standard for the analysis of underivatized carbohydrates, including complex oligosaccharides.
-
Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated oligosaccharides are then detected electrochemically by pulsed amperometry, which involves a repeating sequence of potentials applied to a gold electrode to provide a sensitive and direct detection of the analytes.
-
Sample Preparation: Milk samples are typically centrifuged to remove fat and proteins. The whey fraction containing the oligosaccharides is then often subjected to further cleanup steps like solid-phase extraction to remove interfering substances. For some matrices, enzymatic hydrolysis may be used to reduce interferences from fructans and maltodextrins[8].
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a high-pH stable anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.
-
Elution: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is commonly used to elute the oligosaccharides from the column.
-
Advantages: High resolution, high sensitivity, and no need for derivatization of the oligosaccharides. It can separate structural isomers and simultaneously analyze neutral and sialylated oligosaccharides[9][10].
-
Limitations: Can be sensitive to matrix effects, requiring careful sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem MS/MS variations are powerful tools for both the identification and quantification of complex oligosaccharides.
-
Principle: Oligosaccharides are first separated by liquid chromatography, often using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns. The separated molecules are then ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined by a mass spectrometer.
-
Sample Preparation: Similar to HPAEC-PAD, milk samples require defatting and deproteinization. For some applications, oligosaccharides are chemically derivatized (e.g., permethylation or fluorescent labeling) to improve chromatographic separation and ionization efficiency, although label-free methods are also used[11][12].
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., quadrupole time-of-flight (QTOF) or triple quadrupole).
-
Data Analysis: Quantification can be relative (based on peak areas) or absolute (using isotopically labeled internal standards). Structural information can be obtained from fragmentation patterns in MS/MS experiments.
-
Advantages: High specificity and sensitivity, and the ability to provide structural information. It is well-suited for analyzing complex mixtures.
-
Limitations: Derivatization steps can be time-consuming. Ion suppression from matrix components can affect quantification.
Signaling Pathways and Biological Functions
Fucosylated and sialylated oligosaccharides are not primarily a source of nutrition for the neonate but rather act as bioactive molecules that shape the developing immune system and protect against pathogens.
Immunomodulatory Effects
These complex glycans can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate cytokine production and influence the direction of the immune response (e.g., Th1 vs. Th2 polarization)[13][14]. This interaction is often mediated by lectin receptors on the surface of immune cells that recognize specific glycan structures.
Caption: Generalized immunomodulatory pathway of fucosylated and sialylated oligosaccharides.
Inhibition of Pathogen Binding
Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. Fucosylated and sialylated oligosaccharides in milk can act as soluble decoy receptors, competitively inhibiting the binding of pathogens such as Campylobacter, enteropathogenic E. coli, and noroviruses, thus preventing infection[15][16].
Caption: Mechanism of pathogen binding inhibition by soluble oligosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolutionary Glycomics: Characterization of Milk Oligosaccharides in Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of porcine milk oligosaccharides during early lactation and their relation to the fecal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput glycomic analyses reveal unique oligosaccharide profiles of canine and feline milk samples [escholarship.org]
- 5. High-throughput glycomic analyses reveal unique oligosaccharide profiles of canine and feline milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. Label-Free Liquid Chromatography–Mass Spectrometry Quantitation of Relative N- and O-Glycan Concentrations in Human Milk in Japan [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]
- 14. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of major fucosylated and sialylated human milk oligosaccharides by isolated human gut microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotechnologically produced fucosylated oligosaccharides inhibit the binding of human noroviruses to their natural receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Fucosyl-lacto-N-sialylpentaose c Quantification
For researchers, scientists, and drug development professionals engaged in the study of complex oligosaccharides, the accurate quantification of Fucosyl-lacto-N-sialylpentaose c is crucial for understanding its biological functions and for quality control in therapeutic applications. This guide provides a comparative overview of three prominent analytical methods for its quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
Comparison of Analytical Performance
The selection of an appropriate analytical method hinges on a variety of performance parameters. Below is a summary of typical validation data for the quantification of fucosylated and sialylated oligosaccharides, including isomers closely related to this compound, using the three aforementioned techniques. It is important to note that direct validation data for this compound is not extensively available in the public domain; therefore, the presented data is a composite from studies on structurally similar human milk oligosaccharides (HMOs) and other complex glycans.
| Performance Parameter | HPAEC-PAD | LC-MS/MS | CE-LIF |
| Linearity (R²) | >0.99[1] | >0.99[2][3] | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.5 µM | 1 - 10 nM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 1 µM | 5 - 50 nM |
| Precision (%RSD) | <10%[1] | <15%[2] | <15% |
| Accuracy/Recovery (%) | 90-110%[1] | 85-115%[2] | 85-115% |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of this compound involves sample preparation, analytical separation and detection, and data analysis.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates.
-
Sample Preparation:
-
For biological samples such as milk or cell culture media, perform a protein precipitation step using ethanol (B145695) or acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing the oligosaccharides is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon) to remove salts and other interfering substances.
-
The eluate is dried and reconstituted in ultrapure water for injection.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column (e.g., CarboPac PA1, PA10, or PA20).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start with a low concentration of sodium acetate in sodium hydroxide to elute monosaccharides and smaller oligosaccharides, followed by an increasing concentration of sodium acetate to elute larger and more charged oligosaccharides like this compound.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and a silver/silver chloride reference electrode. A four-potential waveform is commonly used for detection and cleaning of the electrode surface.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, and provides structural information, making it a powerful tool for the quantification of complex oligosaccharides.
-
Sample Preparation:
-
Similar to HPAEC-PAD, initial protein precipitation and SPE are typically required.
-
For enhanced sensitivity and chromatographic retention on reversed-phase columns, derivatization with a tag like 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) can be performed, although direct analysis is also possible with graphitized carbon or HILIC columns.
-
-
LC-MS/MS Conditions:
-
Column: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for the separation of isomers.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for sialylated oligosaccharides. Quantification is performed using multiple reaction monitoring (MRM) by selecting a specific precursor ion and one or more product ions for this compound.
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF is a high-resolution technique that requires very small sample volumes and offers excellent separation efficiency for charged and derivatized oligosaccharides.
-
Sample Preparation:
-
Following extraction and purification, the oligosaccharides are derivatized with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS) or 2-aminoacridone (B130535) (AMAC), through reductive amination. This step imparts a charge and a fluorescent label to the neutral oligosaccharide.
-
Excess dye is removed using SPE or size-exclusion chromatography.
-
-
CE-LIF Conditions:
-
Capillary: A fused-silica capillary, often with a neutral coating to suppress electroosmotic flow.
-
Background Electrolyte (BGE): Borate buffers at alkaline pH are commonly used. The specific composition and pH of the BGE are optimized to achieve the best separation of isomers.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Detection: Laser-induced fluorescence detection with an excitation wavelength appropriate for the chosen fluorescent tag (e.g., 488 nm for APTS) and a corresponding emission filter.
-
Biological Context: Signaling Pathway
Fucosylated and sialylated oligosaccharides, particularly those containing the sialyl Lewis X (sLeX) determinant, play a critical role in cell-cell recognition and adhesion processes. One of the most well-characterized signaling pathways involving these structures is the selectin-mediated adhesion of leukocytes to the vascular endothelium during inflammation. This compound, as a potential sLeX-containing structure, is implicated in this pathway.
Caption: Role of sLeX in selectin-mediated leukocyte adhesion.[4][5]
This pathway is initiated by the binding of sLeX on leukocytes to P-selectin and E-selectin on the surface of activated endothelial cells, leading to the tethering and rolling of leukocytes, a critical step in the inflammatory response.[4] The ability to accurately quantify specific fucosylated and sialylated oligosaccharides is therefore essential for research into inflammatory diseases and the development of novel anti-inflammatory therapeutics.
References
- 1. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Global Variations in Fucosylated and Sialylated Human Milk Oligosaccharides: A Comparative Glycomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the concentrations of complex fucosylated and Sialylated human milk oligosaccharides (HMOs) across diverse global populations. The data presented is crucial for understanding the variations in these bioactive components of human milk and their potential implications for infant health, immunology, and the development of novel therapeutics and infant nutrition. This guide summarizes quantitative data, details the experimental protocols used for their analysis, and visualizes relevant biological pathways.
Comparative Analysis of Fucosylated and Sialylated HMO Concentrations
The concentration of specific HMOs in human milk varies significantly among different populations. This variation is influenced by genetic factors, such as the maternal secretor and Lewis blood group status, as well as environmental and geographical factors.[1] The following table summarizes the mean concentrations of two complex fucosylated and sialylated HMOs, Fucosyllacto-N-hexaose (FLNH) and Fucodisialyllacto-N-hexaose (FDSLNH), across 11 international cohorts as reported by McGuire et al. (2017).[1]
| Country/Cohort | Fucosyllacto-N-hexaose (FLNH) (nmol/mL) | Fucodisialyllacto-N-hexaose (FDSLNH) (nmol/mL) |
| Ethiopia (Sidama) | 12 ± 4 | 24 ± 7 |
| The Gambia (Rural) | 26 ± 5 | 100 ± 15 |
| Ghana (Accra) | 43 ± 10 | 66 ± 12 |
| Kenya (Nairobi) | 39 ± 9 | 50 ± 9 |
| Peru (Lima) | 106 ± 11 | 43 ± 5 |
| Spain (Móstoles) | 80 ± 12 | 47 ± 7 |
| Sweden (Uppsala) | 90 ± 12 | 26 ± 4 |
| USA (California) | 101 ± 12 | 40 ± 5 |
| USA (Massachusetts) | 95 ± 13 | 42 ± 6 |
| USA (South Dakota) | 88 ± 11 | 38 ± 5 |
| USA (Washington) | 98 ± 12 | 41 ± 5 |
Experimental Protocols
The quantification of complex HMOs like FLNH and FDSLNH requires sophisticated analytical techniques to ensure accuracy and reproducibility. The two primary methods employed in glycomic studies are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation for HMO Analysis
A robust sample preparation protocol is crucial for removing interfering substances such as proteins and lipids from human milk samples.[2][3]
-
Defatting: Centrifuge fresh or thawed human milk samples at high speed (e.g., 14,000 rpm) at 4°C for 10-20 minutes to separate the lipid layer.[4]
-
Protein Precipitation: Collect the skim milk fraction and precipitate proteins by adding cold ethanol (B145695) or by using other methods like Folch extraction (chloroform:methanol mixture).[2][4]
-
Reduction (for LC-MS): The reducing end of the oligosaccharides can be reduced to alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step is often performed to improve chromatographic separation and reduce anomerization.[3]
-
Solid-Phase Extraction (SPE): Utilize graphitized carbon cartridges to enrich and purify the HMO fraction. The neutral and acidic HMOs can be eluted separately using different solvent concentrations.[2][3]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive method for the direct quantification of underivatized carbohydrates.[5][6]
-
Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated oligosaccharides are then detected electrochemically by pulsed amperometry on a gold electrode.[6]
-
Instrumentation: A high-pressure liquid chromatography system equipped with a high-pH-stable anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector.[6]
-
Elution: A gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) solution is typically used to elute the bound oligosaccharides from the column.[6]
-
Quantification: Absolute quantification is achieved by comparing the peak areas of the analytes to those of known standards.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the structural characterization and quantification of complex HMOs.[7][8]
-
Principle: Oligosaccharides are first separated based on their physicochemical properties by liquid chromatography, often using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns. The separated molecules are then ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used to fragment the ions and obtain structural information.[7][8]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic (sialylated) HMOs.[7][9]
-
Quantification: Quantification is typically performed using multiple reaction monitoring (MRM) or by integrating the peak areas from extracted ion chromatograms, with calibration curves generated from authentic standards.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological roles of fucosylated and sialylated oligosaccharides and a typical workflow for their analysis.
Caption: Fucosylated HMOs as soluble decoys to prevent pathogen adhesion.
Caption: Sialic acid-Siglec signaling pathway in immune regulation.
Caption: General experimental workflow for HMO analysis.
References
- 1. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Human milk oligosaccharides and non-digestible carbohydrates reduce pathogen adhesion to intestinal epithelial cells by decoy effects or by attenuating bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human milk oligosaccharide composition and associations with growth: results from an observational study in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lactational and geographical variation in the concentration of six oligosaccharides in Chinese breast milk: a multicenter study over 13 months postpartum [frontiersin.org]
A Comparative Guide to the Efficacy of Fucosylated and Sialylated Oligosaccharides Versus Traditional Prebiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of prebiotics is rapidly evolving, with a growing interest in the specific functionalities of human milk oligosaccharides (HMOs) compared to established prebiotics like Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS). While the specific prebiotic "Fucosyl-lacto-N-sialylpentaose c" is not extensively documented in current scientific literature, this guide provides a comprehensive comparison of the broader, well-researched categories of fucosylated and sialylated HMOs against FOS and GOS. This comparison is based on their demonstrated efficacy in modulating gut microbiota, influencing the production of short-chain fatty acids (SCFAs), and exerting immunomodulatory effects.
Fucosylated HMOs, such as 2'-Fucosyllactose (2'-FL), and sialylated HMOs, like 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), are complex sugars found in human milk that play a crucial role in infant gut health and immune development.[1] FOS and GOS are plant- and lactose-derived prebiotics, respectively, that are widely used in infant formulas and functional foods for their ability to promote the growth of beneficial gut bacteria.[2] This guide will delve into the experimental data that differentiates the prebiotic and immunomodulatory activities of these compounds.
Quantitative Comparison of Prebiotic Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the effects of fucosylated and sialylated HMOs with FOS and GOS on key indicators of prebiotic efficacy.
Table 1: Impact on Bifidobacterium Abundance
| Prebiotic | Model System | Dosage/Concentration | Change in Bifidobacterium Abundance | Reference |
| 2'-Fucosyllactose (2'-FL) | In vitro fecal fermentation (infant microbiota) | 10 g/L | Maintained dominance or increased relative abundance | [3] |
| Infant Formula (clinical trial) | 0.2 g/L & 1.0 g/L | Significantly higher abundance compared to GOS/FOS group | [4] | |
| Sialylated HMOs (3'-SL & 6'-SL) | In vitro fecal fermentation (infant microbiota) | 10 g/L | Maintained dominance or increased relative abundance | [3] |
| Fructo-oligosaccharides (FOS) | In vitro fecal fermentation (infant microbiota) | 10 g/L | Promoted growth of a broader range of Bifidobacterium species | [2][5] |
| Galacto-oligosaccharides (GOS) | In vitro fecal fermentation (infant microbiota) | 10 g/L | Maintained dominance or increased relative abundance | [3] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Model System | Acetate Production | Propionate Production | Butyrate Production | Reference |
| 2'-Fucosyllactose (2'-FL) | In vitro fecal fermentation (adult microbiota) | Increased | Increased | Increased | [6] |
| Suckling Rats | 6.10 ± 1.4 µM/g | 2.56 ± 0.49 µM/g | Higher proportion than control | [7][8] | |
| Sialylated HMOs (3'-SL & 6'-SL) | In vitro fecal fermentation (infant microbiota) | 98-104 mM (6'-SL significantly higher than 2'-FL, FOS, GOS) | - | - | [3][9] |
| Fructo-oligosaccharides (FOS) | In vitro fecal fermentation (adult microbiota) | Increased | Increased | Increased | [10] |
| Galacto-oligosaccharides (GOS) | In vitro fecal fermentation (infant microbiota) | 98-104 mM | - | - | [3] |
Table 3: Immunomodulatory Effects on Cytokine Production
| Prebiotic | Model System | Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6) | Anti-inflammatory Cytokine (IL-10) | Reference |
| 2'-Fucosyllactose (2'-FL) | Suckling Rats | Lower levels of TNF-α, IFN-γ, IL-1β, IL-6 | - | [7][11] |
| IL-10-/- Mice | Decreased expression of IL-1β, IL-6 | - | [11] | |
| Fructo-oligosaccharides (FOS) | In vitro PBMC culture | Suppression of pro-inflammatory cytokine production | - | [12] |
| Galacto-oligosaccharides (GOS) | In vitro PBMC culture (elderly) | Inhibited LPS-induced TNF-α | Enhanced LPS-induced IL-10 | [13] |
Experimental Protocols
In Vitro Fecal Fermentation for Prebiotic Assessment
This protocol is a generalized methodology for assessing the impact of prebiotics on gut microbiota composition and SCFA production.
a. Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors. A 10-20% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution. The slurry is homogenized and filtered to remove large particulate matter.[14]
b. Fermentation Medium: A basal medium containing peptone, yeast extract, and a reducing agent (e.g., cysteine-HCl) is prepared and autoclaved. The medium is then transferred to an anaerobic chamber.[15]
c. Fermentation Setup: In an anaerobic chamber, a specific concentration of the test prebiotic (e.g., 10 g/L) is added to the fermentation medium in sterile culture tubes or a 96-well plate. The prepared fecal inoculum is then added to each tube/well. A negative control (no prebiotic) and positive controls (e.g., FOS, GOS) are included. The cultures are incubated at 37°C for a defined period (e.g., 24-48 hours).[14][16]
d. Sample Analysis:
-
Microbiota Composition: DNA is extracted from the fermentation samples at different time points. 16S rRNA gene sequencing is performed to analyze changes in the relative abundance of bacterial taxa, particularly Bifidobacterium and Lactobacillus.
-
SCFA Analysis: Supernatants from the fermentation cultures are collected and analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC).[16]
In Vitro Cell Culture Assay for Immunomodulatory Effects
This protocol outlines a general method for evaluating the direct immunomodulatory effects of prebiotics on immune cells.
a. Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. The cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[12]
b. Prebiotic Treatment: The cultured PBMCs are treated with various concentrations of the test prebiotic (e.g., 2'-FL, FOS, GOS). A negative control (medium only) is included. In some experiments, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to assess the anti-inflammatory potential of the prebiotics.[13]
c. Cytokine Analysis: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatants are collected. The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[17]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 8. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months [mdpi.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An In Vitro Approach to Study Effects of Prebiotics and Probiotics on the Faecal Microbiota and Selected Immune Parameters Relevant to the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities [frontiersin.org]
- 15. dwscientific.com [dwscientific.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fucosyl-lacto-N-sialylpentaose c in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
Fucosyl-lacto-N-sialylpentaose c, a complex oligosaccharide, is not classified as a hazardous substance based on information available for structurally similar compounds such as Lacto-N-fucopentaose I and Lacto-N-fucopentaose III. However, proper disposal procedures are essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed steps for the appropriate disposal of this compound in both solid and aqueous forms.
Pre-Disposal Safety and Handling
Before proceeding with disposal, always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. If an SDS for this compound is not available, it is prudent to handle it with the standard precautions for non-hazardous biochemicals. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Disposal of Solid this compound
For this compound in its solid (powder) form, the recommended disposal method is as non-hazardous solid waste.
Experimental Protocol for Solid Waste Disposal:
-
Ensure Secure Packaging: Place the solid this compound in a sealed, leak-proof primary container.
-
Label Appropriately: Clearly label the container with the full chemical name.
-
Secondary Containment: Place the primary container in a durable, labeled secondary container.
-
Final Disposal: Dispose of the securely packaged material in the regular laboratory trash, which should then be transferred by laboratory personnel to the designated institutional dumpster.[1]
| Parameter | Guideline |
| Waste Type | Solid, Non-Hazardous Biochemical |
| Primary Container | Sealed, Leak-Proof |
| Labeling | Full Chemical Name |
| Disposal Route | Regular Laboratory Trash |
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound can typically be disposed of via the sanitary sewer system, provided certain conditions are met.
Experimental Protocol for Liquid Waste Disposal:
-
Confirm Non-Hazardous Nature: Ensure the solution does not contain any other hazardous materials. If it does, it must be treated as hazardous waste.
-
Check pH Level: The pH of the solution should be within the neutral range (typically between 5 and 9) acceptable for sewer disposal.[2] Adjust if necessary using standard laboratory neutralizers.
-
Dilute the Solution: Before pouring down the drain, dilute the solution with at least an equal volume of water.[2]
-
Dispose with Ample Water: Pour the diluted solution down a laboratory sink drain, followed by flushing with a copious amount of cold water to ensure it is thoroughly cleared from the plumbing.[2]
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) office for specific rules regarding sewer disposal of chemicals.[3]
| Parameter | Guideline |
| Waste Type | Aqueous, Non-Hazardous Biochemical Solution |
| pH Range | 5.0 - 9.0 |
| Pre-treatment | Dilute with at least an equal volume of water |
| Disposal Route | Sanitary Sewer with copious water flushing |
Disposal of Empty Containers
Properly cleaned empty containers that once held this compound can be disposed of in the regular trash.
Experimental Protocol for Container Disposal:
-
Triple Rinse: Rinse the container thoroughly with water at least three times.
-
Collect Rinsate: The initial rinsate should be disposed of in the same manner as the aqueous solution. Subsequent rinsates can typically go down the drain.
-
Deface the Label: Completely remove or obscure the original label to prevent any confusion about the container's contents.[3]
-
Final Disposal: Place the cleaned and defaced container in the appropriate recycling or regular trash bin.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fucosyl-lacto-N-sialylpentaose c
Personal Protective Equipment (PPE)
When handling Fucosyl-lacto-N-sialylpentaose c, appropriate personal protective equipment should be worn to prevent skin and eye contact.[2][3] This includes:
-
Gloves: Nitrile or latex gloves are crucial for preventing direct skin contact with the substance.[2][3]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes of solutions containing the compound.[2][3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from accidental spills.[2][3]
In situations where the material may become airborne, such as when handling a powder, respiratory protection may be necessary to avoid inhalation.[2]
Operational Handling and Disposal
Storage and Handling: this compound should be stored in a cool, well-ventilated area.[1] When handling the substance, it is important to wash hands thoroughly after use.[1] Avoid breathing in any dust or vapors that may be generated.[1]
First Aid Measures: In case of accidental exposure, the following first aid measures are recommended:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Inhalation: If breathing becomes difficult, move the person to fresh air and ensure they are comfortable.[1]
-
Ingestion: Rinse the mouth and do not induce vomiting. If the person feels unwell, seek medical advice.[1]
Disposal: Unused this compound and any contaminated materials should be disposed of in accordance with local, regional, and national regulations.[1] It is important to avoid releasing the substance into the environment.[1]
Quantitative Data Summary
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves[2][3] | Prevents skin contact. |
| Eye Protection | Safety Glasses or Goggles[2][3] | Protects eyes from splashes. |
| Body Protection | Laboratory Coat[2][3] | Protects clothing and skin from spills. |
| First Aid Procedure | Instructions |
| Eye Contact | Rinse with water for several minutes, remove contact lenses if possible.[1] |
| Skin Contact | Wash with soap and water.[1] |
| Inhalation | Move to fresh air.[1] |
| Ingestion | Rinse mouth, do not induce vomiting, seek medical advice if unwell.[1] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal.
This decision-making diagram outlines the selection of appropriate personal protective equipment based on the nature of the experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
